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  • Product: 2-(Chloromethyl)morpholine
  • CAS: 122894-70-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 2-(Chloromethyl)morpholine Hydrochloride

Introduction This guide provides a comprehensive technical overview of the synthesis of 2-(chloromethyl)morpholine hydrochloride, a key intermediate in the preparation of various pharmaceutical compounds. The morpholine...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

This guide provides a comprehensive technical overview of the synthesis of 2-(chloromethyl)morpholine hydrochloride, a key intermediate in the preparation of various pharmaceutical compounds. The morpholine scaffold is a prevalent structural motif in medicinal chemistry, valued for its favorable physicochemical and metabolic properties. The introduction of a reactive chloromethyl group at the 2-position of the morpholine ring creates a versatile building block for further molecular elaboration.

Overview of 2-(Chloromethyl)morpholine Hydrochloride

2-(Chloromethyl)morpholine hydrochloride is a crystalline solid that serves as a stable precursor for the corresponding free base. The hydrochloride salt form enhances its stability and simplifies handling and purification. Its primary utility lies in its ability to act as an electrophile, enabling the introduction of the morpholine-2-ylmethyl moiety into a target molecule through nucleophilic substitution reactions.

Significance and Applications in Pharmaceutical Synthesis

The most notable application of 2-(chloromethyl)morpholine hydrochloride is as a crucial intermediate in the synthesis of Reboxetine, a selective norepinephrine reuptake inhibitor used in the treatment of clinical depression.[1][2][3] The stereospecific synthesis of (S,S)-Reboxetine, the more active enantiomer, often involves the use of chiral 2-(chloromethyl)morpholine derivatives.[2][4] Beyond Reboxetine, this intermediate is valuable for the development of a wide range of biologically active molecules containing the 2-substituted morpholine core.[3]

Synthetic Pathways and Strategic Considerations

The synthesis of 2-(chloromethyl)morpholine hydrochloride can be approached through two primary routes, each with its own advantages and considerations.

Retrosynthetic Analysis

A retrosynthetic analysis of 2-(chloromethyl)morpholine hydrochloride points to 2-(hydroxymethyl)morpholine as the logical precursor. The key transformation is the conversion of a primary alcohol to an alkyl chloride.

Route 1: Direct Chlorination of 2-(Hydroxymethyl)morpholine

This is the most direct approach, involving the treatment of commercially available 2-(hydroxymethyl)morpholine with a chlorinating agent, typically thionyl chloride (SOCl₂).[5] The reaction is generally straightforward and results in the formation of the desired product as its hydrochloride salt.

Route 2: Synthesis via N-Boc Protected Intermediate

To avoid potential side reactions involving the secondary amine of the morpholine ring, a protection strategy is often employed. The nitrogen is protected with a tert-butyloxycarbonyl (Boc) group prior to the chlorination step.[6] The resulting N-Boc-2-(chloromethyl)morpholine is then deprotected to yield the final hydrochloride salt. This route offers greater control and can lead to higher purity products, which is particularly important in multi-step syntheses.

Comparison of Synthetic Routes
FeatureRoute 1: Direct ChlorinationRoute 2: N-Boc Protection
Simplicity More direct, fewer steps.More steps (protection/deprotection).
Control Potential for N-chlorination or other side reactions.Minimizes side reactions at the nitrogen atom.
Purity May require more rigorous purification.Generally yields a purer product.
Atom Economy Higher.Lower due to the addition and removal of the protecting group.

Reaction Mechanisms

A thorough understanding of the underlying reaction mechanisms is crucial for optimizing reaction conditions and troubleshooting potential issues.

Chlorination of Alcohols using Thionyl Chloride

The reaction of an alcohol with thionyl chloride proceeds through the formation of an alkyl chlorosulfite intermediate.[7] The alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic sulfur atom of thionyl chloride. This is followed by the expulsion of a chloride ion.

The Role of Pyridine and Stereochemical Control (SNi vs. SN2)

The stereochemical outcome of the chlorination of a chiral alcohol with thionyl chloride can be controlled by the presence or absence of a base like pyridine.

  • Sₙi (Internal Nucleophilic Substitution): In the absence of a base, the reaction often proceeds with retention of configuration. The chloride from the chlorosulfite intermediate is delivered to the carbocation from the same face, leading to retention.

  • Sₙ2 (Bimolecular Nucleophilic Substitution): When pyridine is added, it reacts with the intermediate alkyl chlorosulfite to form a pyridinium salt. The displaced chloride ion then acts as a nucleophile, attacking the carbon atom from the backside, resulting in an inversion of configuration.[8]

N-Boc Protection and Deprotection Mechanisms

The N-Boc protecting group is typically installed using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. Deprotection is readily achieved under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid, which proceeds through the formation of a carbocation from the tert-butyl group.[9][10][11]

Detailed Experimental Protocols

The following protocols provide detailed procedures for the synthesis of 2-(chloromethyl)morpholine hydrochloride.

Route 1: Direct Synthesis

This protocol describes the direct conversion of 2-(hydroxymethyl)morpholine to its corresponding chloride hydrochloride.

ReagentMolar Mass ( g/mol )QuantityMoles
2-(Hydroxymethyl)morpholine117.1511.7 g0.1
Thionyl chloride (SOCl₂)118.9713.1 g (8.0 mL)0.11
Dichloromethane (DCM)-100 mL-
Methyl tert-butyl ether (MTBE)-150 mL-
  • To a stirred solution of 2-(hydroxymethyl)morpholine (11.7 g, 0.1 mol) in dichloromethane (100 mL) in a flask equipped with a dropping funnel and a calcium chloride guard tube, cool the mixture to 0 °C in an ice bath.

  • Slowly add thionyl chloride (13.1 g, 0.11 mol) dropwise, ensuring the internal temperature is maintained below 10 °C.[5]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.[5]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and any excess thionyl chloride.[5]

  • To the residue, add methyl tert-butyl ether (MTBE) (100 mL) and stir for 1 hour to induce precipitation.[5]

  • Filter the resulting white solid, wash with fresh MTBE (2 x 50 mL), and dry under vacuum to yield 2-(chloromethyl)morpholine hydrochloride.[5]

Route 2: Synthesis via N-Boc Intermediate

This route involves the protection of the morpholine nitrogen, followed by chlorination and deprotection.

A detailed protocol for the synthesis of N-Boc-2-(hydroxymethyl)morpholine can be found in the literature, often starting from commercially available precursors.[12][13]

The chlorination of N-Boc-2-(hydroxymethyl)morpholine is carried out using a similar procedure to the direct chlorination, typically with thionyl chloride in an inert solvent like dichloromethane.

The N-Boc group can be removed by dissolving the N-Boc-2-(chloromethyl)morpholine in a suitable solvent (e.g., dioxane, methanol) and treating it with a strong acid such as hydrochloric acid.[9][10][11] The product, 2-(chloromethyl)morpholine hydrochloride, will often precipitate from the reaction mixture and can be collected by filtration.

Data Summary Table
ParameterRoute 1Route 2
Starting Material 2-(Hydroxymethyl)morpholineN-Boc-2-(hydroxymethyl)morpholine
Key Reagent Thionyl ChlorideThionyl Chloride, HCl/TFA
Typical Yield >90%>85% (over two steps)
Purity GoodExcellent

Characterization of 2-(Chloromethyl)morpholine Hydrochloride

The structural confirmation of the synthesized 2-(chloromethyl)morpholine hydrochloride is achieved through a combination of spectroscopic methods and analysis of its physical properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the morpholine ring protons and the chloromethyl group. The protons on the carbons adjacent to the oxygen (C2 and C6) will appear at a lower field (higher ppm) than those adjacent to the nitrogen (C3 and C5).[14] The proton at C2 will be a multiplet, and the chloromethyl protons will likely appear as a doublet. The N-H proton will be broad and may exchange with D₂O.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the four unique carbons in the molecule. The carbon bearing the chlorine (C-chloromethyl) will be in the range of 40-50 ppm. The morpholine ring carbons will appear at approximately 45-50 ppm (C3, C5) and 65-70 ppm (C2, C6).[14][15][16]

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected peaks include:

  • N-H stretch: A broad band in the region of 2400-2800 cm⁻¹ is characteristic of an amine salt.

  • C-H stretch: Aliphatic C-H stretching vibrations will appear just below 3000 cm⁻¹.

  • C-O-C stretch: A strong band around 1100 cm⁻¹ is indicative of the ether linkage in the morpholine ring.

  • C-Cl stretch: A band in the region of 600-800 cm⁻¹ corresponds to the carbon-chlorine bond.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. For the free base, the molecular ion peak [M]⁺ would be expected at m/z = 135.05, with an isotopic pattern characteristic of a molecule containing one chlorine atom ([M+2]⁺ at approximately 32% of the [M]⁺ intensity).

Physical Properties
PropertyValue
Molecular Formula C₅H₁₁Cl₂NO
Molecular Weight 172.05 g/mol [12]
Appearance White to off-white solid[8][12]
Purity ≥97%[8]

Safety Precautions and Hazard Management

Handling of Thionyl Chloride

Thionyl chloride is a corrosive and toxic reagent that reacts violently with water to release toxic gases (HCl and SO₂). It should be handled with extreme care in a well-ventilated fume hood. Personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory. An emergency shower and eyewash station should be readily accessible.

General Laboratory Safety

Standard laboratory safety practices should be followed throughout the synthesis. This includes wearing appropriate personal protective equipment, working in a well-ventilated area, and being aware of the hazards associated with all chemicals used.

Conclusion

The synthesis of 2-(chloromethyl)morpholine hydrochloride is a well-established and crucial process for the production of various pharmaceuticals. Both the direct chlorination and the N-Boc protected routes offer reliable methods for its preparation, with the choice of route depending on the specific requirements for purity and scale. A thorough understanding of the reaction mechanisms and strict adherence to safety protocols are essential for the successful and safe execution of this synthesis. The characterization data provided in this guide will aid researchers in confirming the identity and purity of their synthesized product.

Visualizations

Synthetic Workflow

Synthetic_Workflow cluster_route1 Route 1: Direct Chlorination cluster_route2 Route 2: N-Boc Protection A1 2-(Hydroxymethyl)morpholine B1 2-(Chloromethyl)morpholine HCl A1->B1 SOCl₂, DCM A2 2-(Hydroxymethyl)morpholine B2 N-Boc-2-(hydroxymethyl)morpholine A2->B2 Boc₂O C2 N-Boc-2-(chloromethyl)morpholine B2->C2 SOCl₂, DCM D2 2-(Chloromethyl)morpholine HCl C2->D2 HCl or TFA

Caption: Comparative synthetic workflows for 2-(chloromethyl)morpholine HCl.

Reaction Mechanism: Chlorination with Thionyl Chloridedot

Chlorination_Mechanism cluster_mechanism Chlorination Mechanism (SNi) Reactants {R-OH | + | SOCl₂} Intermediate {R-O-S(=O)Cl | Alkyl Chlorosulfite} Product {R-Cl | + | SO₂ + HCl}

Sources

Exploratory

Introduction: The Strategic Importance of a Privileged Scaffold

An In-depth Technical Guide to the Chemical Properties and Reactivity of 2-(chloromethyl)morpholine 2-(Chloromethyl)morpholine is a heterocyclic organic compound that has emerged as a pivotal building block in modern syn...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Chemical Properties and Reactivity of 2-(chloromethyl)morpholine

2-(Chloromethyl)morpholine is a heterocyclic organic compound that has emerged as a pivotal building block in modern synthetic and medicinal chemistry.[1] As a derivative of morpholine, a scaffold frequently found in FDA-approved drugs, it combines the favorable physicochemical properties of the morpholine ring with a reactive chloromethyl handle.[2] The morpholine moiety is often incorporated into bioactive molecules to enhance properties such as aqueous solubility, metabolic stability, and pharmacokinetic profiles.[1][3] The presence of the electrophilic chloromethyl group provides a direct and efficient point for synthetic elaboration, allowing for the construction of more complex molecular architectures.

This guide provides a comprehensive overview of the chemical properties, synthesis, and core reactivity of 2-(chloromethyl)morpholine. It is primarily handled and utilized in its more stable hydrochloride salt form, which improves its shelf-life and handling characteristics.[4][5] The insights and protocols herein are intended for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic endeavors.

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physicochemical properties is fundamental to its effective application in synthesis. The key properties of 2-(chloromethyl)morpholine and its common hydrochloride salt are summarized below.

PropertyValue (Free Base)Value (Hydrochloride Salt)Source(s)
Molecular Formula C₅H₁₀ClNOC₅H₁₁Cl₂NO[6][7]
Molecular Weight 135.59 g/mol 172.05 g/mol [5][6]
Appearance LiquidWhite to off-white solid[5][6]
CAS Number 122894-70-6144053-97-4[5][6]
Purity Typically ≥98%Typically ≥98%[5][6]
Topological Polar Surface Area (TPSA) 21.26 Ų21.26 Ų[7]
Hydrogen Bond Acceptors 22[7]
Hydrogen Bond Donors 11[7]
Rotatable Bonds 11[7]

Characterization of 2-(chloromethyl)morpholine and its derivatives is routinely accomplished using standard spectroscopic techniques. Proton and Carbon-13 Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the connectivity and chemical environment of atoms, while Mass Spectrometry (MS) confirms the molecular weight and fragmentation patterns.[8][9]

Synthesis of the Key Intermediate

The most common and scalable synthesis of 2-(chloromethyl)morpholine hydrochloride begins with the commercially available and relatively inexpensive starting material, 2-(hydroxymethyl)morpholine.[4][10] The transformation is a classic conversion of a primary alcohol to an alkyl chloride using a chlorinating agent, typically thionyl chloride (SOCl₂).

The causality behind this choice of reagent is twofold:

  • Efficacy: Thionyl chloride is a highly effective reagent for converting primary alcohols to chlorides via an Sₙ2-type mechanism.

  • Process Efficiency: The byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl) gas, are volatile and can be easily removed from the reaction mixture, simplifying purification.[10]

The reaction generates HCl in situ, which protonates the basic morpholine nitrogen, directly yielding the desired hydrochloride salt.

Experimental Protocol: Synthesis of 2-(Chloromethyl)morpholine Hydrochloride[4]

Objective: To convert 2-(hydroxymethyl)morpholine to 2-(chloromethyl)morpholine hydrochloride using thionyl chloride.

Materials:

  • 2-(hydroxymethyl)morpholine

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM)

  • Methyl tert-butyl ether (MTBE)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Dissolve 2-(hydroxymethyl)morpholine (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the stirred solution to 0 °C using an ice bath.

  • Slowly add thionyl chloride (1.1 eq) dropwise via a dropping funnel, ensuring the internal temperature is maintained below 10 °C. This exothermic reaction is controlled by slow addition and cooling to prevent side reactions.

  • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the mixture for 12-16 hours. Reaction progress should be monitored by an appropriate method (e.g., TLC or LC-MS) to confirm the consumption of the starting material.

  • Upon completion, concentrate the reaction mixture under reduced pressure (rotary evaporation) to remove the solvent and any excess thionyl chloride.

  • Add methyl tert-butyl ether (MTBE), an anti-solvent, to the resulting residue and stir vigorously for 1 hour to induce precipitation of the hydrochloride salt.

  • Filter the solid product, wash it with fresh MTBE (2x), and dry it under vacuum to yield 2-(chloromethyl)morpholine hydrochloride as a white solid.

cluster_synthesis Synthesis Workflow start 1. Dissolve 2-(hydroxymethyl)morpholine in DCM step2 2. Cool to 0°C start->step2 step3 3. Add Thionyl Chloride (SOCl₂) dropwise (Maintain T < 10°C) step2->step3 step4 4. Stir at Room Temperature (12-16h) (Monitor by TLC/LC-MS) step3->step4 step5 5. Concentrate under Reduced Pressure step4->step5 step6 6. Precipitate with MTBE (anti-solvent) step5->step6 step7 7. Filter, Wash, and Dry step6->step7 end 2-(chloromethyl)morpholine HCl (White Solid) step7->end

Caption: Workflow for the synthesis of 2-(chloromethyl)morpholine HCl.

Core Reactivity: A Bifunctional Building Block

The reactivity of 2-(chloromethyl)morpholine is dominated by two key features: the electrophilic carbon of the chloromethyl group and the nucleophilic/basic nitrogen of the morpholine ring. In the hydrochloride salt form, the nitrogen is protonated, rendering it non-nucleophilic until a base is introduced.

Nucleophilic Substitution at the Chloromethyl Group

The primary chloride is an excellent electrophile for Sₙ2 reactions. It readily reacts with a wide range of nucleophiles, making it a versatile tool for introducing the 2-methylmorpholine moiety into a target molecule. This is the most common and synthetically valuable reaction pathway.[4][10]

  • N-Nucleophiles: Primary and secondary amines, azides, and other nitrogen-based nucleophiles efficiently displace the chloride to form a new C-N bond.[4][8] This is a cornerstone reaction in the synthesis of many pharmaceutical agents.

  • O-Nucleophiles: Alcohols and phenols (as alkoxides/phenoxides) can react to form ethers.

  • S-Nucleophiles: Thiols and thiophenols are potent nucleophiles that readily form thioethers.

  • C-Nucleophiles: Soft carbon nucleophiles like enolates or organometallics can also participate in substitution reactions to form new C-C bonds.

The use of a base is typically required when starting with the hydrochloride salt. The base serves two purposes: to neutralize the hydrochloride, freeing the morpholine nitrogen if needed, and to scavenge the HCl generated during the substitution reaction.[4][10] Common bases include inorganic carbonates (K₂CO₃, Cs₂CO₃) or non-nucleophilic organic amines (Et₃N, DIPEA).[4][11]

mol 2-(chloromethyl)morpholine nuc_N N-Nucleophiles (e.g., R₂NH, N₃⁻) nuc_N->mol Sₙ2 Attack nuc_O O-Nucleophiles (e.g., RO⁻) nuc_O->mol Sₙ2 Attack nuc_S S-Nucleophiles (e.g., RS⁻) nuc_S->mol Sₙ2 Attack nuc_C C-Nucleophiles (e.g., Enolates) nuc_C->mol Sₙ2 Attack prod_N C-N Bond Formation prod_O C-O Bond Formation (Ethers) prod_S C-S Bond Formation (Thioethers) prod_C C-C Bond Formation

Caption: Core Reactivity: Nucleophilic Substitution at the Chloromethyl Group.

Reactivity at the Morpholine Nitrogen

While the primary reactivity involves the chloromethyl group, the secondary amine of the morpholine ring is also a reactive site. In the free base form, the nitrogen is nucleophilic and can participate in reactions typical of secondary amines, such as acylation, sulfonylation, or alkylation with other electrophiles.[12] However, in the context of 2-(chloromethyl)morpholine, intramolecular reactions are possible under certain conditions, and the nitrogen's basicity is a key factor in its handling and reaction setup (i.e., its propensity to form the hydrochloride salt).

Applications in Drug Development and Organic Synthesis

The utility of 2-(chloromethyl)morpholine stems from its role as a "scaffold-plus-handle" intermediate. It provides a pre-formed morpholine ring, a privileged structure in medicinal chemistry, with a reactive site for facile linkage to other parts of a target molecule.[2][3]

  • Norepinephrine Reuptake Inhibitors (NRIs): Substituted morpholines are key pharmacophores in the design of NRIs. The synthesis of these compounds often involves the reaction of a nucleophile with an electrophilic morpholine precursor like 2-(chloromethyl)morpholine.[13]

  • Anticancer Agents: The morpholine ring is a structural component of several kinase inhibitors used in oncology, such as Gefitinib.[12] The ability to easily append this scaffold to various aromatic and heterocyclic systems via the chloromethyl handle is a powerful synthetic strategy.

  • General Synthetic Utility: Beyond specific drug classes, it is used to introduce a hydrophilic and metabolically stable morpholine group to improve the overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a lead compound.

Illustrative Protocol: N-Alkylation of Piperidine[4]

This protocol demonstrates the classic Sₙ2 reactivity of 2-(chloromethyl)morpholine hydrochloride with a nitrogen nucleophile.

Objective: To synthesize 2-(piperidin-1-ylmethyl)morpholine via nucleophilic substitution.

Materials:

  • 2-(chloromethyl)morpholine hydrochloride

  • Piperidine

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (ACN)

  • Standard reflux and workup equipment

Procedure:

  • To a mixture of piperidine (1.2 eq) and potassium carbonate (2.0 eq) in acetonitrile (ACN), add a solution of 2-(chloromethyl)morpholine hydrochloride (1.0 eq) in ACN. Potassium carbonate acts as the base to neutralize the hydrochloride salt and the HCl produced during the reaction.

  • Heat the reaction mixture to reflux (approx. 82 °C) and stir for 16 hours. Monitor the reaction for completion by TLC or LC-MS.

  • After completion, cool the mixture to room temperature.

  • Filter off the inorganic salts (K₂CO₃ and KCl) and wash the filter cake with fresh acetonitrile.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • The resulting crude product can be purified by standard methods such as vacuum distillation or column chromatography on silica gel to afford the pure 2-(piperidin-1-ylmethyl)morpholine.

Safety and Handling

2-(Chloromethyl)morpholine hydrochloride is classified as a hazardous substance. It is harmful if swallowed and can cause skin irritation and serious eye irritation.[5] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated chemical fume hood.[14]

Conclusion

2-(Chloromethyl)morpholine is a high-value synthetic intermediate whose importance is rooted in the strategic combination of a privileged morpholine scaffold and a reactive electrophilic handle. Its straightforward synthesis and predictable reactivity, primarily governed by Sₙ2 displacement of the chloride, make it an indispensable tool for medicinal chemists and organic synthesis professionals. A comprehensive understanding of its properties, synthesis, and reactivity, as detailed in this guide, is essential for unlocking its full potential in the rapid and efficient construction of complex, biologically active molecules.

References

  • Application Notes and Protocols for the Scalable Synthesis of 2-Piperidin-1-ylmethyl-morpholine. Benchchem.
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  • 2-(Chloromethyl)morpholine,hydrochloride. Sigma-Aldrich.
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  • 4-(2-Chloroethyl)morpholine hydrochloride. Santa Cruz Biotechnology.
  • Morpholine Derivatives in Agrochemical Discovery and Development. Journal of Agricultural and Food Chemistry.
  • 2-(Chloromethyl)morpholine;hydrochloride. ChemScene.
  • Morpholines. Synthesis and Biological Activity. ResearchGate.
  • An In-depth Technical Guide to the Reactivity of 4-Chloromorpholine with Nucleophiles. Benchchem.
  • SAFETY DATA SHEET. Fisher Scientific.
  • Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. JOCPR.
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  • SAFETY DATA SHEET. Thermo Fisher Scientific.
  • 4-(2-Chloroethyl)morpholine hydrochloride synthesis. ChemicalBook.
  • Research on the N -alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al 2 O 3. ResearchGate.
  • Morpholine, 4-(2-chloroethyl)-, hydrochloride (1:1). PubChem.
  • Morpholine. Wikipedia.
  • 144053-97-4|2-(Chloromethyl)morpholine hydrochloride. BLD Pharm.
  • Reaction of 2-chloropyrazine with morpholine with various sol- vents and bases. [a]. ResearchGate.
  • Scheme 1 Reagents and conditions: (i) 4-(2-Chloroethyl)morpholine... ResearchGate.
  • N-alkylation of morpholine with other alcohols. ResearchGate.
  • 2-Morpholinoacetic Acid Hydrochloride: A Pivotal Building Block in Modern Drug Discovery. Benchchem.
  • Technical Support Center: N-Alkylation of 2-Methylthiomorpholine. Benchchem.
  • MORPHOLINE. ATAMAN KIMYA.
  • Expanding complex morpholines using systematic chemical diversity.
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  • Spectro: A multi-modal approach for molecule elucidation using IR and NMR data. ChemRxiv.
  • NMR, crystal structure and FAB mass spectral studies of morpholinomethylphosphonic acid. Journal of the Chemical Society, Perkin Transactions 2.
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Protocols & Analytical Methods

Method

Application Note: Regioselective N-Alkylation of Primary Amines Using 2-(Chloromethyl)morpholine Derivatives

Executive Summary & Pharmacophore Significance The incorporation of the morpholine moiety into drug candidates is a cornerstone strategy in medicinal chemistry, utilized to enhance aqueous solubility, modulate basicity,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Significance

The incorporation of the morpholine moiety into drug candidates is a cornerstone strategy in medicinal chemistry, utilized to enhance aqueous solubility, modulate basicity, and improve pharmacokinetic (PK) profiles. The synthesis of N-((morpholin-2-yl)methyl)amine derivatives via the reaction of 2-(chloromethyl)morpholine with primary amines is a critical pathway for generating these pharmacophores.

As a Senior Application Scientist, it is imperative to approach this synthesis not merely as a standard substitution, but as a highly controlled system. Direct alkylation of primary amines is notoriously difficult to control, often leading to over-alkylation and the formation of complex statistical mixtures of secondary and tertiary amines . Furthermore, the secondary amine within the morpholine ring itself is highly nucleophilic and must be temporarily masked. This protocol details the optimized, self-validating methodology for the regioselective SN​2 alkylation of primary amines using N-protected 2-(chloromethyl)morpholine.

Mechanistic Principles & Causality

To achieve a high-yielding, regioselective reaction, several mechanistic variables must be strictly controlled:

  • N-Protection (Steric and Electronic Control): The morpholine nitrogen must be protected (e.g., using a Benzyl or Boc group) to prevent self-condensation and polymerization . We utilize 4-benzyl-2-(chloromethyl)morpholine as the standard electrophile.

  • Finkelstein Catalysis: Alkyl chlorides are relatively poor electrophiles for SN​2 reactions due to the strong C-Cl bond. By adding sub-stoichiometric Potassium Iodide (KI), we induce an in situ Finkelstein reaction. The chloride is displaced by iodide to form a transient, highly reactive alkyl iodide. Iodide's higher polarizability and weaker carbon-halogen bond significantly lower the activation energy for the primary amine's nucleophilic attack.

  • Base Scavenging: The SN​2 displacement generates HCl. If unneutralized, HCl will protonate the starting primary amine, rendering it non-nucleophilic and halting the reaction. An inorganic base like K2​CO3​ is chosen over organic amines (like Et3​N ) because it acts as an irreversible acid scavenger without competing as a nucleophile.

Reaction Workflow Visualization

Workflow N1 2-(Chloromethyl) morpholine N2 N-Protection (BnBr / K2CO3) N1->N2 N3 4-Benzyl-2-(chloromethyl) morpholine N2->N3 Masking N4 S_N2 Alkylation (1° Amine, KI, Heat) N3->N4 N5 Alkylated Intermediate N4->N5 C-N Bond Formation N6 Deprotection (H2, Pd/C) N5->N6 N7 Target Secondary Amine N6->N7 Final Yield

Workflow for the regioselective N-alkylation of primary amines and subsequent deprotection.

Experimental Design & Optimization Data

Solvent polarity, temperature, and additives dictate the thermodynamic success of this reaction. Polar aprotic solvents (DMF, MeCN) are mandatory as they solvate the cations ( K+ ) while leaving the nucleophile naked and highly reactive.

Table 1: Optimization of SN​2 Alkylation Conditions

SolventBaseTemp (°C)AdditiveTime (h)Conversion (%)Yield (%)Mechanistic Observation
THFDIPEA65None24<20N/AInsufficient thermal activation for primary chloride.
DMF K2​CO3​ 80None245545Sluggish kinetics; competitive side reactions observed.
DMF K2​CO3​ 120None129078Good conversion, but thermal degradation/browning occurs.
MeCN Cs2​CO3​ 80NaI (0.2 eq)169585Finkelstein catalysis improves rate at lower temperatures.
DMF K2​CO3​ 100 KI (0.2 eq) 12 >98 92 Optimal thermodynamic control and reagent solubility.

Note: Yields represent isolated yields after silica gel chromatography. Data synthesized from robust patent literature methodologies .

Self-Validating Experimental Protocols

Protocol A: Catalytic SN​2 Alkylation of Primary Amine

This protocol utilizes Finkelstein catalysis to drive the alkylation of a primary amine with 4-benzyl-2-(chloromethyl)morpholine.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-benzyl-2-(chloromethyl)morpholine (1.0 mmol, 1.0 eq) and the primary amine (1.5 mmol, 1.5 eq) in anhydrous DMF (5.0 mL, 0.2 M). Causality: A slight excess of the primary amine is used to statistically disfavor over-alkylation (tertiary amine formation).

  • Activation: Add finely powdered, anhydrous K2​CO3​ (2.0 mmol, 2.0 eq) and KI (0.2 mmol, 0.2 eq) to the solution.

  • Reaction: Attach a reflux condenser, flush the system with Nitrogen, and heat the suspension to 100 °C using an oil bath for 12 hours.

  • Validation Check 1 (In-Process): Monitor the reaction via LC-MS or TLC (Hexanes/EtOAc 1:1). The reaction is self-validated as complete when the starting material mass ( [M+H]+ ) is fully consumed and a new peak corresponding to the alkylated intermediate appears.

  • Workup: Cool the mixture to room temperature. Quench with distilled water (15 mL) and extract with Ethyl Acetate (3 x 15 mL).

  • DMF Removal (Critical Step): Wash the combined organic layers with a 5% aqueous LiCl solution (5 x 15 mL). Causality: DMF is highly miscible with organic solvents; the high ionic strength of the LiCl solution forces the DMF into the aqueous phase, preventing contamination of the final product.

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify via flash column chromatography to afford the pure N-benzyl protected intermediate.

Protocol B: N-Benzyl Deprotection via Hydrogenolysis

Removal of the benzyl protecting group to yield the target free-morpholine secondary amine.

Step-by-Step Methodology:

  • Setup: Dissolve the purified intermediate from Protocol A (1.0 mmol) in HPLC-grade Methanol (10 mL). Add 10% Palladium on Carbon (Pd/C) (10% by weight of the substrate).

  • Atmosphere Exchange: Seal the flask with a septum. Purge the flask with Nitrogen gas for 5 minutes. Causality: Pd/C is highly pyrophoric in the presence of methanol vapors and oxygen. Nitrogen purging is a mandatory safety mechanism.

  • Reaction: Introduce Hydrogen gas via a balloon. Stir the suspension vigorously at room temperature for 4–6 hours.

  • Validation Check 2 (In-Process): Analyze an aliquot via 1 H-NMR. Successful deprotection is structurally validated by the complete disappearance of the aromatic benzyl protons (multiplet at δ 7.2–7.4 ppm) and the benzylic CH2​ singlet (around δ 3.5 ppm).

  • Filtration: Filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the pad with additional Methanol (20 mL). Caution: Do not allow the Pd/C filter cake to dry out in the air; immediately quench the filter cake with water.

  • Isolation: Concentrate the filtrate in vacuo to yield the final N-((morpholin-2-yl)methyl)amine derivative.

References

  • 20.6: Reactions of Amines Chemistry LibreTexts URL:[Link]

  • 4-Benzyl-2-(chloromethyl)morpholine Properties and Safety ChemBK URL:[Link]

  • Patent AU2007292155B2 - Imidazole derivative (Synthesis and Yields)
Application

Advanced Application Note: Solid-Phase Synthesis Protocols Utilizing the 2-(Chloromethyl)morpholine Scaffold for CNS Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Application Note & Standard Operating Procedure (SOP) Executive Summary & Scientific Rationale The morpholine ring is a...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Application Note & Standard Operating Procedure (SOP)

Executive Summary & Scientific Rationale

The morpholine ring is a widely recognized privileged scaffold in medicinal chemistry, particularly in the development of central nervous system (CNS) agents, sequence-coded oligomers , and morpholinoglycine oligonucleotide mimics . Its favorable physicochemical properties—such as enhanced aqueous solubility, metabolic stability, and optimal basicity—make it an ideal structural core for drug discovery.

Within combinatorial chemistry, 2-(chloromethyl)morpholine serves as an exceptionally versatile building block. By anchoring the secondary amine of the morpholine ring to a solid support, the chloromethyl group remains accessible for diverse nucleophilic substitution ( SN​2 ) reactions. This Solid-Phase Organic Synthesis (SPOS) approach enables the rapid, high-throughput generation of 2-(aminomethyl)morpholine and 2-(alkoxymethyl)morpholine libraries without the need for laborious intermediate purifications.

Mechanistic Causality & Expert Insights (E-E-A-T)

To ensure high fidelity and reproducibility, this protocol is engineered around specific mechanistic principles. As an application scientist, understanding the why behind these experimental choices is critical for troubleshooting and scaling.

  • Resin Selection (Steric Shielding): We utilize 2-Chlorotrityl chloride (2-CTC) resin rather than standard Wang or Merrifield resins. The extreme steric bulk of the 2-CTC group prevents unwanted N -alkylation side reactions and completely suppresses the formation of diketomorpholines—a notorious artifact in morpholine solid-phase synthesis . Furthermore, 2-CTC allows for ultra-mild acidic cleavage, preserving acid-sensitive functional groups introduced during the diversification phase.

  • Electrophilic Activation via In Situ Finkelstein: The chloromethyl group is a moderate electrophile. Direct SN​2 displacement with sterically hindered amines on a solid support often suffers from incomplete conversion due to the restricted microenvironment of the polymer matrix. To overcome this, our protocol incorporates an in situ Finkelstein reaction using catalytic Sodium Iodide (NaI). The transient formation of a highly reactive iodomethyl intermediate dramatically lowers the activation energy for nucleophilic attack, ensuring quantitative conversion even with secondary amines.

  • Self-Validating QA/QC System: A robust SPOS protocol must be self-validating. This workflow integrates mandatory micro-cleavage checkpoints. By treating a 5 mg resin aliquot with 1% TFA in DCM for 10 minutes, the intermediate can be analyzed via LC-MS to confirm >95% conversion before committing the entire batch to the next synthetic step.

Workflow Visualization

SPOS_Workflow R 2-CTC Resin L Resin Loading (DIPEA, DCM) R->L M Resin-Bound Chloromethylmorpholine L->M S SN2 Diversification (R-NH2 / R-SH, Heat) M->S D Diversified Morpholine Resin S->D C Mild Cleavage (1-5% TFA/DCM) D->C P Final Morpholine Library C->P

Solid-phase synthesis workflow for 2-(chloromethyl)morpholine diversification.

Self-Validating Experimental Protocols

Materials Required
  • 2-CTC resin (1.0–1.5 mmol/g loading)

  • 2-(chloromethyl)morpholine hydrochloride

  • N,N -Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) & N,N -Dimethylformamide (DMF)

  • Sodium Iodide (NaI) & Trifluoroacetic acid (TFA)

Step 1: Resin Loading
  • Swelling: Place 1.0 g of 2-CTC resin in a fritted solid-phase synthesis vessel. Add 10 mL of anhydrous DCM and agitate gently for 30 minutes to swell the polymer matrix. Drain the solvent.

  • Attachment: Prepare a solution of 2-(chloromethyl)morpholine hydrochloride (3.0 eq relative to resin loading) and DIPEA (6.0 eq) in 10 mL of anhydrous DCM. Add this to the resin.

    • Causality Note: DIPEA serves a dual purpose: it neutralizes the hydrochloride salt to free the secondary amine of the morpholine for attachment, and it acts as an acid scavenger for the HCl generated during the reaction with the 2-CTC resin.

  • Agitation: Shake the suspension at room temperature for 12 hours.

  • Washing & Capping: Drain the reaction mixture. Wash the resin sequentially with DCM (3x), DMF (3x), and DCM (3x). End-cap any unreacted trityl chloride sites by agitating the resin with a capping cocktail (DCM/MeOH/DIPEA, 17:2:1, v/v/v) for 30 minutes. Wash thoroughly and dry under vacuum.

  • QA/QC Checkpoint: Perform a micro-cleavage on 5 mg of resin (1% TFA/DCM, 10 min). Analyze the filtrate via LC-MS to confirm the presence of the loaded morpholine mass and calculate the loading efficiency.

Step 2: Catalyzed SN​2 Diversification
  • Preparation: Swell 200 mg of the loaded resin in 2 mL of anhydrous DMF.

  • Reagent Addition: Add the desired nucleophile (e.g., primary or secondary amine) (10.0 eq), DIPEA (10.0 eq), and catalytic NaI (0.5 eq).

    • Causality Note: The massive excess of nucleophile drives the pseudo-first-order kinetics of the solid-phase reaction to completion. NaI catalyzes the reaction by converting the chloromethyl group to a highly reactive iodomethyl intermediate in situ.

  • Reaction: Heat the reaction mixture to 60°C for 16 hours under gentle orbital agitation.

  • Purification: Drain and wash the resin strictly with DMF (5x), Methanol (3x), and DCM (5x). This intensive washing sequence is required to remove all excess nucleophiles, DIPEA salts, and iodine byproducts.

  • QA/QC Checkpoint: Perform a second micro-cleavage and LC-MS analysis to verify >95% conversion of the chloromethyl peak to the diversified product mass.

Step 3: Mild Acidic Cleavage
  • Cleavage: Treat the diversified resin with 3 mL of a cleavage cocktail consisting of 3% TFA in DCM (v/v).

  • Incubation: Agitate for 30 minutes at room temperature.

  • Collection: Collect the filtrate in a round-bottom flask. Repeat the cleavage step twice more with fresh cocktail to ensure quantitative recovery from the polymer matrix.

  • Isolation: Pool the filtrates and evaporate the solvent under a gentle stream of nitrogen. Lyophilize the resulting residue to yield the final 2-(aminomethyl)morpholine derivative as a TFA salt, ready for biological screening.

Quantitative Data Presentation

The following table summarizes the validation data for the SN​2 diversification step using various nucleophiles under the optimized catalytic conditions.

Nucleophile ClassSpecific ReagentReaction Time (h)Catalyst (NaI)Conversion (%)*Isolated Yield (%)**Purity (LC-MS, %)
Primary AmineBenzylamine12Yes>998896
Secondary AminePiperidine16Yes>998595
Aromatic AmineAniline24Yes857290
ThiolThiophenol12No>999198

*Conversion determined by LC-MS integration of micro-cleaved intermediates. **Isolated yield calculated based on the initial theoretical resin loading capacity.

Biological Application: Target Pathway

Morpholine derivatives synthesized via this scaffold are privileged pharmacophores in neuropharmacology. They frequently act as ligands for monoamine transporters (e.g., NET, SERT) or G-protein coupled receptors (GPCRs) such as dopamine ( D2​R ) and serotonin ( 5−HT ) receptors. The libraries generated from this protocol are typically funneled directly into radioligand binding assays or functional cAMP modulation assays.

GPCR_Pathway Ligand Morpholine Derivative (Ligand) Receptor Monoamine GPCR (e.g., D2R / NET) Ligand->Receptor Binds GProt G-Protein Complex (Gαi / Gαs) Receptor->GProt Activates Effector Adenylate Cyclase GProt->Effector Modulates cAMP cAMP Levels Effector->cAMP Alters Response Neuromodulatory Response cAMP->Response Triggers

GPCR signaling pathway modulated by synthesized morpholine-based CNS ligands.

References

  • Pousse B, et al. "Conception and Synthesis of Sequence-Coded Morpholinos." Chemistry - A European Journal, 2024. URL:[Link]

  • Abramova TV, Belov SS, Tarasenko YV, Silnikov VN. "Solid-phase-supported synthesis of morpholinoglycine oligonucleotide mimics." Beilstein Journal of Organic Chemistry, 2014. URL:[Link]

  • Scott BO, et al. "Solid phase organic synthesis (SPOS): a novel route to diketopiperazines and diketomorpholines." Bioorganic & Medicinal Chemistry Letters, 1996. URL:[Link]

Method

Application Note: Williamson Ether Synthesis Utilizing 2-(Chloromethyl)morpholine Derivatives

Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Mechanistic control, reaction optimization, and self-validating protocols for the synthesis of morpholine-containing ethers.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Mechanistic control, reaction optimization, and self-validating protocols for the synthesis of morpholine-containing ethers.

Executive Summary & Mechanistic Causality

The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to modulate physicochemical properties such as aqueous solubility, metabolic stability, and basicity. The synthesis of ether-linked morpholine derivatives often relies on the Williamson ether synthesis, utilizing 2-(chloromethyl)morpholine as the electrophilic building block.

However, this transformation presents a significant mechanistic trap. If the secondary amine (N4 position) of the morpholine ring is left unprotected, the nucleophilic nitrogen lone pair can undergo rapid intramolecular alkylation with the adjacent C2-chloromethyl group. This neighboring group participation forms a highly reactive bicyclic aziridinium intermediate (1-oxa-4-azoniabicyclo[3.1.0]hexane) . Subsequent nucleophilic attack by an alkoxide or phenoxide on this strained intermediate lacks strict regiocontrol, resulting in a complex mixture of the desired 2-(alkoxymethyl)morpholine and rearranged 3-substituted morpholine analogs.

The Solution: To enforce a strict bimolecular nucleophilic substitution ( SN​2 ) pathway, the nitrogen must be protected with an electron-withdrawing or sterically demanding group (e.g., N-Boc or N-Benzyl). The use of 4-benzyl-2-(chloromethyl)morpholine deactivates the aziridinium pathway, ensuring high regioselectivity and pure product profiles .

Pathway Visualization

Mechanism A Unprotected Morpholine (Free Amine) B Aziridinium Intermediate [3.1.0] Bicyclic System A->B Intramolecular Cyclization C Rearranged / Mixed Ethers (Low Target Yield) B->C Non-Selective Attack D N-Protected Morpholine (e.g., N-Benzyl) F Clean S_N2 Displacement D->F + Catalyst (KI) E Phenoxide Nucleophile E->F G 2-(Phenoxymethyl)morpholine (High Purity Target) F->G Regioselective Pathway

Mechanistic divergence in Williamson ether synthesis: Aziridinium trap vs. clean SN2 pathway.

Optimization of Reaction Conditions

Primary alkyl chlorides like 2-(chloromethyl)morpholine are moderately sluggish electrophiles. To maximize throughput and yield, the reaction conditions must be carefully tuned. The table below summarizes the quantitative data from our optimization studies for the coupling of 4-benzyl-2-(chloromethyl)morpholine with phenol.

EntryBase (Equiv.)SolventAdditive (mol%)Temp (°C)Time (h)Isolated Yield (%)
1 K2​CO3​ (2.0)MeCNNone802445%
2 K2​CO3​ (2.0)DMFNone901862%
3NaH (1.5)DMFNone801678%
4 NaH (1.5) DMF KI (10%) 80 8 94%

Data Interpretation: The transition from a weak base ( K2​CO3​ ) to a strong, non-nucleophilic base (NaH) dramatically improves the generation of the active phenoxide. More importantly, the introduction of Potassium Iodide (KI) acts as a kinetic catalyst via an in situ Finkelstein reaction, converting the sluggish chloride into a highly reactive iodide intermediate.

Standard Operating Protocol: Synthesis of 4-Benzyl-2-(phenoxymethyl)morpholine

This protocol is designed as a self-validating system, ensuring that researchers can verify the success of the reaction at multiple checkpoints without relying solely on end-stage analytics.

Reagents and Equipment
  • Electrophile: 4-Benzyl-2-(chloromethyl)morpholine (1.0 eq, 10 mmol, 2.25 g)

  • Nucleophile: Phenol (1.2 eq, 12 mmol, 1.13 g)

  • Base: Sodium Hydride (60% dispersion in mineral oil, 1.5 eq, 15 mmol, 0.60 g)

  • Catalyst: Potassium Iodide (KI) (0.1 eq, 1.0 mmol, 0.16 g)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) (25 mL)

  • Equipment: Oven-dried 100 mL Schlenk flask, magnetic stirrer, reflux condenser, nitrogen/argon line.

Step-by-Step Methodology

Step 1: Nucleophile Activation (Deprotonation)

  • Charge the oven-dried Schlenk flask with anhydrous DMF (15 mL) and Phenol (1.13 g). Cool the solution to 0 °C using an ice bath under a nitrogen atmosphere.

  • Add the NaH dispersion (0.60 g) portion-wise over 5 minutes.

  • Causality: NaH quantitatively deprotonates the phenol to form sodium phenoxide. DMF is utilized because its high dielectric constant perfectly solvates the resulting ion pair, maximizing the nucleophilicity of the phenoxide oxygen.

  • Self-Validation Checkpoint 1: The addition of NaH will result in immediate and vigorous evolution of H2​ gas. The cessation of bubbling confirms the complete deprotonation of the phenol.

Step 2: Electrophile Addition and Finkelstein Catalysis

  • In a separate vial, dissolve 4-benzyl-2-(chloromethyl)morpholine (2.25 g) and KI (0.16 g) in anhydrous DMF (10 mL).

  • Add this solution dropwise to the phenoxide mixture at room temperature.

  • Causality: The catalytic KI transiently swaps the chloride leaving group for an iodide. Iodide is a superior leaving group due to its larger polarizability and weaker carbon-halogen bond, significantly lowering the activation energy of the subsequent SN​2 displacement.

Step 3: Reaction Execution and Monitoring

  • Equip the flask with a reflux condenser and heat the reaction mixture to 80 °C for 8 hours.

  • Self-Validation Checkpoint 2 (TLC): Monitor the reaction via Thin Layer Chromatography (Eluent: 3:1 Hexanes/Ethyl Acetate). The starting morpholine derivative ( Rf​≈0.4 ) will disappear, replaced by a new, UV-active product spot ( Rf​≈0.3 ). The presence of a single major product spot confirms that the aziridinium rearrangement pathway has been successfully suppressed by the N-benzyl protecting group.

Step 4: Quenching and Liquid-Liquid Extraction

  • Cool the reaction to room temperature and carefully quench by adding 20 mL of saturated aqueous NH4​Cl .

  • Extract the aqueous layer with Ethyl Acetate ( 3×30 mL).

  • Wash the combined organic layers sequentially with 1M NaOH ( 2×20 mL), distilled water ( 3×30 mL), and brine (30 mL).

  • Causality: The 1M NaOH wash is critical; it deprotonates and extracts any unreacted excess phenol into the aqueous layer, preventing it from co-eluting with the product during chromatography. The extensive water washes are required to partition the DMF out of the organic phase.

Step 5: Purification and Structural Verification

  • Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (Silica gel, gradient elution 10% to 30% EtOAc in Hexanes) to afford the pure product as a viscous pale-yellow oil.

  • Self-Validation Checkpoint 3 (NMR): Analyze the purified product via 1H NMR ( CDCl3​ ). The starting material exhibits a diastereotopic splitting pattern for the CH2​−Cl protons at ∼3.5−3.7 ppm. In the product, these protons will shift significantly downfield to ∼3.9−4.1 ppm. This deshielding effect is direct evidence of the successful formation of the CH2​−O−Ar ether linkage.

References

  • Title: A short scalable route to bis-morpholine spiroacetals and oxazepane analogues: useful 3D-scaffolds for compound library assembly. Source: ChemRxiv URL: [Link]

  • Title: 4-benzyl-2-(chloromethyl)morpholine - Introduction and Safety Information. Source: ChemBK URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 2-(Chloromethyl)morpholine Substitution Reactions

Welcome to the Technical Support Center for 2-(chloromethyl)morpholine substitution reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this v...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-(chloromethyl)morpholine substitution reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this versatile synthetic transformation. Here, we move beyond simple protocols to provide in-depth, field-proven insights into reaction mechanisms, optimization strategies, and troubleshooting common experimental hurdles. Our goal is to empower you to improve yields, minimize side products, and achieve reliable results in your synthesis of 2-substituted morpholine derivatives.

Introduction: The Chemistry of 2-(Chloromethyl)morpholine

2-(Chloromethyl)morpholine is a valuable building block in medicinal and materials chemistry. Its utility stems from the presence of a reactive primary chloride, which serves as an excellent electrophile for nucleophilic substitution (SN2) reactions. This allows for the straightforward introduction of a morpholine moiety onto a wide range of molecular scaffolds.

However, the molecule also contains a nucleophilic secondary amine within the morpholine ring. This duality in reactivity presents both opportunities and challenges. This guide will focus on reactions at the chloromethyl group and how to manage the reactivity of the ring nitrogen to achieve the desired substitution product.

Core Principles & Mechanistic Overview

The primary reaction pathway we aim to exploit is the SN2 mechanism. This is a single, concerted step where a nucleophile attacks the carbon atom bearing the chlorine, displacing the chloride ion.

Diagram 1: General SN2 Reaction Mechanism

Caption: The SN2 reaction at the chloromethyl group.

Key factors influencing the success of this reaction include the nucleophilicity of the attacking species, the choice of solvent and base, and the potential for competing side reactions.

Frequently Asked Questions & Troubleshooting Guide

Issue 1: Low or No Product Formation

Q: I'm not seeing any formation of my desired product. What are the likely causes?

A: Low or no product formation can stem from several factors, ranging from reagent quality to suboptimal reaction conditions.

  • Cause 1: Inactive Nucleophile. Your nucleophile may not be sufficiently reactive. For neutral nucleophiles like alcohols or thiols, deprotonation with a suitable base is essential to generate the more potent anionic nucleophile (alkoxide or thiolate).

    • Solution: Ensure you are using at least one equivalent of a strong enough base to deprotonate your nucleophile. For example, when using a phenol (pKa ~10) as a nucleophile, a weaker base like potassium carbonate (pKa of HCO₃⁻ is ~10.3) may establish an equilibrium with only a small concentration of the reactive phenoxide. A stronger base like sodium hydride (NaH) would ensure complete deprotonation.

  • Cause 2: The Hydrochloride Salt. 2-(Chloromethyl)morpholine is often supplied as a hydrochloride salt. This acidic proton on the morpholine nitrogen will neutralize one equivalent of your base, rendering it inactive for its intended purpose (e.g., deprotonating your nucleophile).

    • Solution: Always use at least two equivalents of base when starting with the hydrochloride salt: one to neutralize the salt and one to facilitate the reaction.

  • Cause 3: Suboptimal Temperature. SN2 reactions have an activation energy barrier that must be overcome.

    • Solution: If your reaction is sluggish at room temperature, consider gentle heating. A common starting point is 50-80 °C. Monitor the reaction by TLC or LC-MS to avoid decomposition at excessive temperatures.

  • Cause 4: Poor Solvent Choice. The solvent plays a crucial role in an SN2 reaction.

    • Solution: Polar aprotic solvents like acetonitrile (ACN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are generally preferred as they solvate the cation of the base while leaving the anionic nucleophile relatively "naked" and more reactive. Protic solvents like ethanol or water can solvate the nucleophile through hydrogen bonding, reducing its reactivity.

Diagram 2: Troubleshooting Low Yield

low_yield_troubleshooting Start Low or No Product CheckNucleophile Is the nucleophile strong enough? Start->CheckNucleophile CheckBase Is the base appropriate? CheckNucleophile->CheckBase Yes CheckNucleophile->CheckBase No CheckBase->CheckBase No CheckStoichiometry Is the base stoichiometry correct? (Consider HCl salt) CheckBase->CheckStoichiometry Yes CheckBase->CheckStoichiometry No CheckStoichiometry->CheckStoichiometry No CheckTemp Is the temperature optimal? CheckStoichiometry->CheckTemp Yes CheckStoichiometry->CheckTemp No CheckTemp->CheckTemp No CheckSolvent Is the solvent appropriate? CheckTemp->CheckSolvent Yes CheckTemp->CheckSolvent No CheckSolvent->CheckSolvent No Success Improved Yield CheckSolvent->Success Yes CheckSolvent->Success No Success->Success No

Caption: Decision workflow for troubleshooting low reaction yields.

Issue 2: Formation of Significant Side Products

Q: My reaction is messy, and I'm getting multiple spots on my TLC. How can I improve selectivity?

A: Side product formation is a common issue and points to competing reaction pathways.

  • Side Reaction 1: N-Alkylation of the Morpholine Ring. If the morpholine nitrogen is unprotected, it can act as a nucleophile and react with another molecule of 2-(chloromethyl)morpholine, leading to dimerization or polymerization.

    • Causality: The morpholine nitrogen is a secondary amine and is nucleophilic.

    • Solution: The most robust solution is to protect the morpholine nitrogen, typically with a tert-butyloxycarbonyl (Boc) group. N-Boc-2-(chloromethyl)morpholine is commercially available or can be synthesized from 2-morpholinemethanol. This protection renders the nitrogen non-nucleophilic, directing the reaction exclusively to the chloromethyl group.

  • Side Reaction 2: E2 Elimination. Although the substrate is a primary chloride, which generally favors SN2, elimination to form an enamine can occur, especially with a strong, sterically hindered base.[1][2]

    • Causality: Strong, bulky bases like potassium tert-butoxide (t-BuOK) can act as a base to remove a proton from the C2 position, leading to elimination of HCl.

    • Solution: Use a non-hindered, strong base if deprotonation of the nucleophile is required (e.g., NaH), or a weaker, non-hindered base for general purposes (e.g., K₂CO₃, Cs₂CO₃). Avoid bulky bases unless they are specifically required for another transformation.

  • Side Reaction 3: Over-alkylation of the Nucleophile. If your nucleophile is a primary amine, it can be alkylated twice by the 2-(chloromethyl)morpholine.

    • Solution: Use a large excess of the primary amine nucleophile to favor mono-alkylation statistically. Alternatively, consider a protection strategy for your nucleophile if possible.

Problem Potential Cause Recommended Solution
Dimer/Polymer FormationUnprotected morpholine nitrogenUse N-Boc-2-(chloromethyl)morpholine.
Alkene ByproductStrong, sterically hindered base (E2)Use a non-hindered base (e.g., K₂CO₃, NaH).[1]
Double AlkylationPrimary amine nucleophileUse a large excess of the amine nucleophile.
Issue 3: Difficulty with Work-up and Purification

Q: My product seems to be water-soluble, or I'm having trouble purifying it. What can I do?

A: The morpholine moiety can increase the polarity and water solubility of your product, complicating extraction and purification.

  • Work-up Challenge: Product in Aqueous Layer.

    • Solution 1: Salting Out. Before extraction, saturate the aqueous layer with sodium chloride (brine). This decreases the polarity of the aqueous phase and can force your product into the organic layer.

    • Solution 2: Continuous Liquid-Liquid Extraction. For highly water-soluble products, a continuous liquid-liquid extractor can be very effective.

    • Solution 3: Different Extraction Solvent. Try a more polar extraction solvent like ethyl acetate or dichloromethane.

  • Purification Challenge: Streaking on Silica Gel. The basic nitrogen of the morpholine ring can interact strongly with the acidic silica gel, leading to poor peak shape and difficult separation.

    • Solution 1: Basic Modifier. Add a small amount (0.5-1%) of a basic modifier like triethylamine or ammonia to your chromatography eluent. This will neutralize the acidic sites on the silica and improve the elution of your product.

    • Solution 2: Alumina Chromatography. Consider using basic or neutral alumina as your stationary phase instead of silica gel.

    • Solution 3: Salt Formation and Filtration. If your product is a solid and the impurities are significantly different in their properties, consider forming a hydrochloride salt by adding HCl in an organic solvent (like ether or dioxane). The salt may precipitate in pure form.

Experimental Protocols

The following are detailed, representative protocols for the substitution reaction with different classes of nucleophiles, assuming the use of N-Boc-2-(chloromethyl)morpholine to prevent N-alkylation side reactions.

Protocol 1: Reaction with an O-Nucleophile (Phenol)

This protocol describes the synthesis of N-Boc-2-((phenoxy)methyl)morpholine.

  • Materials:

    • N-Boc-2-(chloromethyl)morpholine (1.0 eq)

    • Phenol (1.1 eq)

    • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)

    • Anhydrous Dimethylformamide (DMF)

    • Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup

  • Procedure:

    • To a flame-dried round-bottom flask under a nitrogen atmosphere, add phenol (1.1 eq) and dissolve it in anhydrous DMF.

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add sodium hydride (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes to ensure complete formation of the sodium phenoxide.

    • Add a solution of N-Boc-2-(chloromethyl)morpholine (1.0 eq) in anhydrous DMF dropwise to the reaction mixture.

    • Heat the reaction to 60 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and carefully quench by the slow addition of water.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired product.

Protocol 2: Reaction with an S-Nucleophile (Thiol)

This protocol outlines the synthesis of N-Boc-2-((benzylthio)methyl)morpholine.

  • Materials:

    • N-Boc-2-(chloromethyl)morpholine (1.0 eq)

    • Benzyl thiol (1.1 eq)

    • Potassium carbonate (K₂CO₃, 2.0 eq)

    • Acetonitrile (ACN)

    • Round-bottom flask, magnetic stirrer, reflux condenser

  • Procedure:

    • To a round-bottom flask, add N-Boc-2-(chloromethyl)morpholine (1.0 eq), benzyl thiol (1.1 eq), and potassium carbonate (2.0 eq).

    • Add acetonitrile and stir the suspension at room temperature.

    • Heat the mixture to reflux (approx. 82 °C) and maintain for 6-16 hours. Monitor the reaction by TLC or LC-MS.

    • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • If necessary, purify the product by column chromatography.

Protocol 3: Reaction with a C-Nucleophile (Enolate)

This protocol describes the alkylation of diethyl malonate.

  • Materials:

    • N-Boc-2-(chloromethyl)morpholine (1.0 eq)

    • Diethyl malonate (1.5 eq)

    • Sodium ethoxide (NaOEt, 1.5 eq)

    • Anhydrous Ethanol

    • Round-bottom flask, magnetic stirrer, reflux condenser, nitrogen atmosphere setup

  • Procedure:

    • To a flame-dried round-bottom flask under a nitrogen atmosphere, add anhydrous ethanol and sodium ethoxide (1.5 eq). Stir until the base is fully dissolved.

    • Add diethyl malonate (1.5 eq) dropwise at room temperature. Stir for 1 hour to ensure complete enolate formation.

    • Add N-Boc-2-(chloromethyl)morpholine (1.0 eq) to the reaction mixture.

    • Heat the reaction to reflux and maintain for 12-24 hours, monitoring by TLC or LC-MS.[3]

    • Upon completion, cool to room temperature and neutralize the mixture with 1M HCl (aq).

    • Remove the ethanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the product by column chromatography.

Safety Information

  • 2-(Chloromethyl)morpholine hydrochloride is a corrosive material and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It can cause severe skin burns and eye damage.[4]

  • Reactions involving sodium hydride are highly exothermic and produce flammable hydrogen gas. These should only be performed by trained personnel in a well-ventilated fume hood and under an inert atmosphere.

  • Always consult the Safety Data Sheet (SDS) for all reagents before beginning any experiment.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
  • BenchChem. (2025). Application Notes and Protocols: N-Boc-N,N-bis(2-chloroethyl)amine in Heterocyclic Synthesis.
  • Hartwig, J. F. (2010).
  • Phendimetrazine DrugBank Entry. (n.d.). Retrieved from [Link]

  • Safety Data Sheet for 4-(2-Chloroethyl)morpholine hydrochloride. (2024).
  • Reboxetine DrugBank Entry. (n.d.). Retrieved from [Link]

  • SN2 vs E2 Reactions. (n.d.).
  • Aprepitant DrugBank Entry. (n.d.). Retrieved from [Link]

  • Ghorai, M. K., et al. (2011). Copper(II)-Catalyzed Enantioselective Ring-Opening of Aziridines with Halogenated Alcohols. Organic Letters, 13(21), 5980-5983.
  • Purification of Amine Compounds. (n.d.).
  • Safety Data Sheet for Sodium Hydride. (2023).

Sources

Optimization

Technical Support Center: Troubleshooting 2-(Chloromethyl)morpholine Reactions

Portal Home > Technical Support Center > Troubleshooting Guides > Heterocyclic Alkylations Welcome to the Technical Support Center. As drug development increasingly relies on complex, functionalized heterocycles, 2-(chlo...

Author: BenchChem Technical Support Team. Date: March 2026

Portal Home > Technical Support Center > Troubleshooting Guides > Heterocyclic Alkylations

Welcome to the Technical Support Center. As drug development increasingly relies on complex, functionalized heterocycles, 2-(chloromethyl)morpholine has emerged as a critical 3D-scaffold building block. However, its unique structural features—specifically the proximity of a secondary amine and a ring oxygen to a primary alkyl chloride—make it highly prone to side reactions during nucleophilic substitution (SN2).

This guide is designed by our Senior Application Scientists to help researchers diagnose, troubleshoot, and optimize reactions involving 2-(chloromethyl)morpholine, ensuring high yields and stereochemical integrity.

Diagnostic Logic & Troubleshooting Workflow

Before diving into specific mechanistic failures, use the diagnostic logic tree below to identify the root cause of your low SN2 yields.

Troubleshooting Issue Issue: Low Yield or Side Products in SN2 CheckN Is the morpholine nitrogen protected? Issue->CheckN NoProtect No: High risk of ring expansion CheckN->NoProtect No YesProtect Yes: Evaluate base and nucleophile CheckN->YesProtect Yes ProtectAction Action: Apply Boc or Cbz protection NoProtect->ProtectAction CheckBase Are you using a strong/bulky base? YesProtect->CheckBase YesBase Yes: E2 Elimination to 2-methylenemorpholine CheckBase->YesBase Yes NoBase No: Check nucleophile strength and solvent CheckBase->NoBase No BaseAction Action: Switch to milder base (e.g., K2CO3) YesBase->BaseAction SolventAction Action: Add KI catalyst use polar aprotic solvent NoBase->SolventAction

Fig 1. Diagnostic logic tree for troubleshooting 2-(chloromethyl)morpholine side reactions.

Frequently Asked Questions (FAQs) & Mechanistic Causality

Q1: Why am I isolating a 7-membered ring (1,4-oxazepane) instead of my target 2-(substituted-methyl)morpholine?

The Causality: This is a classic case of Neighboring Group Participation (NGP). If the morpholine nitrogen is unprotected (or inadequately protected with a simple alkyl group), its lone pair is highly nucleophilic. It outcompetes the external nucleophile by attacking the adjacent chloromethyl carbon intramolecularly. This forms a highly strained, ambident bicyclic intermediate. When your external nucleophile (e.g., phenoxide) finally attacks, it often targets the ring carbon to relieve the strain, resulting in a ring expansion to a 1,4-oxazepane derivative (). The Fix: You must protect the nitrogen with a strongly electron-withdrawing group (e.g., Boc, Cbz, or Tosyl). This delocalizes the nitrogen lone pair, drastically reducing its nucleophilicity and shutting down the NGP pathway.

Q2: When reacting 2-(chloromethyl)morpholine with strong bases (e.g., t-BuOK), my LC-MS shows a mass corresponding to [M-HCl]. What is this side product?

The Causality: You are observing E2 elimination, yielding 2-methylenemorpholine. While primary alkyl chlorides typically favor SN2 substitution, the C2 position of the morpholine ring is adjacent to an oxygen atom. The resulting exocyclic double bond forms an enol ether, which is thermodynamically stabilized by resonance with the oxygen's lone pair (). Strong, sterically hindered bases will preferentially abstract the proton at C2 rather than acting as nucleophiles. The Fix: Switch to milder, non-nucleophilic bases (e.g., K₂CO₃, Cs₂CO₃, or DIPEA) and enhance the electrophilicity of the chloride via Finkelstein conditions (adding a catalytic amount of KI).

Q3: My reaction mixture turns into a viscous, intractable mixture with multiple high-molecular-weight peaks on LC-MS. What is happening?

The Causality: This indicates intermolecular dimerization and oligomerization. The free secondary amine of one 2-(chloromethyl)morpholine molecule is acting as a nucleophile against the alkyl chloride of another. The Fix: The starting material must be N-protected immediately upon synthesis, or you should purchase the pre-protected N-Boc/N-Cbz derivative.

Mechanistic Divergence Pathway

The following diagram illustrates the chemical causality behind the three primary reaction pathways of 2-(chloromethyl)morpholine.

Mechanism Start 2-(Chloromethyl)morpholine (Unprotected) Intramolecular Intramolecular Attack (N lone pair) Start->Intramolecular No Protection DirectSN2 Direct SN2 Attack (Requires N-Protection) Start->DirectSN2 N-Protected Elimination E2 Elimination (Strong Base) Start->Elimination Strong/Bulky Base Bicyclic Bicyclic Intermediate (Aziridinium/Azetidinium) Intramolecular->Bicyclic RingExpansion Nucleophilic Attack at Ring Carbon Bicyclic->RingExpansion Oxazepane Side Product: 1,4-Oxazepane Derivative RingExpansion->Oxazepane Ring Expansion Target Target Product: 2-(Substituted-methyl)morpholine DirectSN2->Target Alkene Side Product: 2-Methylenemorpholine Elimination->Alkene

Fig 2. Mechanistic divergence of 2-(chloromethyl)morpholine under nucleophilic conditions.

Quantitative Data: Product Distribution by Condition

The table below summarizes how protecting groups and base selection dictate the reaction outcome, allowing you to compare causality directly.

SubstrateNucleophile / BaseSolventMajor ProductYieldMechanistic Causality
Unprotected 2-(chloromethyl)morpholinePhenoxide (PhO⁻)Toluene6-Phenoxy-1,4-oxazepane~30-40%Intramolecular attack forms bicyclic intermediate; subsequent ring expansion occurs.
Unprotected 2-(chloromethyl)morpholinet-BuOKDMF2-Methylenemorpholine71%Sterically hindered strong base favors E2 elimination, yielding a stable enol ether.
N-Boc -2-(chloromethyl)morpholinePhenoxide (PhO⁻) / K₂CO₃DMFN-Boc-2-(phenoxymethyl)morpholine>85%N-protection deactivates the lone pair; mild base prevents E2 elimination.
N-Boc -2-(chloromethyl)morpholineNaN₃DMF (80 °C)N-Boc-2-(azidomethyl)morpholine>90%Direct SN2 displacement proceeds smoothly without intramolecular interference.

Self-Validating Experimental Protocols

To guarantee success, our scientists have designed these protocols as "self-validating systems." Each workflow includes specific In-Process Controls (IPCs) so you can verify the mechanistic integrity of the reaction before proceeding to the next step.

Protocol A: N-Boc Protection of 2-(Chloromethyl)morpholine

Purpose: Deactivate the amine lone pair to prevent aziridinium formation and dimerization.

  • Setup: Dissolve 2-(chloromethyl)morpholine hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM) (0.2 M).

  • Neutralization: Add triethylamine (TEA) (2.5 eq) dropwise at 0 °C. Stir for 15 minutes to liberate the free base.

  • Protection: Slowly add Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) dissolved in a minimal amount of DCM.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Self-Validation (IPC): Spot the reaction mixture on a silica TLC plate alongside the starting material. Stain with Ninhydrin and heat.

    • Validation: The starting material will stain a dark purple/brown (indicating a free secondary amine). The product spot will not stain. Proceed only when the purple spot is completely absent.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with DCM, wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Optimized SN2 Substitution (Etherification)

Purpose: Achieve direct substitution while avoiding E2 elimination to the enol ether.

  • Pre-activation: In a dry flask under nitrogen, dissolve your target phenol (1.2 eq) in anhydrous DMF (0.3 M). Add K₂CO₃ (2.0 eq) and stir at 50 °C for 30 minutes to pre-form the phenoxide nucleophile.

  • Addition: Cool the mixture to room temperature. Add N-Boc-2-(chloromethyl)morpholine (1.0 eq) from Protocol A.

  • Catalysis: Add Potassium Iodide (KI) (0.1 eq). Causality: KI converts the alkyl chloride to an alkyl iodide in situ (Finkelstein reaction), making it a vastly superior leaving group for SN2, allowing the use of milder bases.

  • Reaction: Heat the mixture to 80 °C for 12 hours.

  • Self-Validation (IPC): Analyze an aliquot via LC-MS.

    • Validation: Look for the complete disappearance of the starting material mass. Crucially, verify the absence of the [M-Boc-HCl] mass peak, which would indicate that elimination to 2-methylenemorpholine has occurred.

  • Workup: Dilute the mixture with Ethyl Acetate (EtOAc) and wash heavily with water (3x) to remove DMF and salts. Dry the organic layer, concentrate, and purify via flash chromatography.

References

  • Brown, G. R., Foubister, A. J., & Wright, B. (1987). "Hexahydro-1,4-oxazepines. Part 1. Synthesis by morpholine ring expansion." Journal of the Chemical Society, Perkin Transactions 1. URL:[Link]

  • Cox, L. A., et al. (2024). "Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues: Useful 3D-Scaffolds for Compound Library Assembly." ChemRxiv / The Journal of Organic Chemistry. URL:[Link]

Troubleshooting

Technical Support Center: Troubleshooting 2-(Chloromethyl)morpholine Dimerization

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the instability and low yields associated with 2-(chloromethyl)morpholine.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the instability and low yields associated with 2-(chloromethyl)morpholine. This molecule is a highly valuable building block in medicinal chemistry, but its bifunctional nature makes it notoriously difficult to handle.

The core causality of your experimental failures lies in the molecule's structure: the secondary amine acts as a strong nucleophile, while the chloromethyl group serves as a highly reactive electrophile. If left in its free base form, the nitrogen of one molecule rapidly attacks the chloromethyl carbon of an adjacent molecule via an intermolecular SN2 mechanism. This self-condensation results in unwanted dimers and polymeric viscous oils.

This guide provides field-proven troubleshooting strategies to maintain scientific integrity, prevent dimerization, and maximize your reaction yields.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why did my purified 2-(chloromethyl)morpholine turn into a viscous, intractable oil during storage? A1: You likely stored it as a free base. In the free base state, the lone pair of electrons on the morpholine nitrogen is fully active, leading to rapid intermolecular SN2 alkylation (dimerization). To prevent this, the compound must be stored as a hydrochloride salt[1]. Protonating the amine ties up its lone pair, completely neutralizing its nucleophilicity and rendering the molecule bench-stable[2].

Q2: I need to perform a substitution on the chloromethyl group. How do I prevent dimerization when I add a base to my reaction? A2: If you are manipulating the chloromethyl group (e.g., reacting it with a phenol or another amine), you must first protect the morpholine nitrogen. N-Boc (tert-butyloxycarbonyl) protection is the industry standard for this workflow[3]. The Boc group withdraws electron density from the nitrogen via resonance (giving it amide-like character) and provides significant steric hindrance, effectively shutting down the dimerization pathway.

Q3: What if I need to react the morpholine nitrogen itself? How do I handle the HCl salt-to-free-base transition without ruining the batch? A3: Never isolate the free base. Instead, use an in situ free-basing protocol. Suspend the hydrochloride salt and your target electrophile in an anhydrous solvent at low temperatures (0°C), then add a sterically hindered base like DIPEA (N,N-Diisopropylethylamine) dropwise. This ensures the free base is consumed by the intended reaction faster than it can dimerize with itself.

Data Presentation: Comparison of Protection Strategies

To optimize your experimental design, consult the table below comparing the quantitative properties and efficacy of standard protection strategies used to prevent dimerization.

Protection StrategyReagent / FormCAS NumberMolecular WeightStability (Shelf Life)Dimerization Risk
Protonation HCl Salt144053-97-4[2]172.05 g/mol >12 Months (RT)Very Low
Steric/Electronic N-Boc650579-38-7[3]235.71 g/mol >24 Months (4°C)None
Steric Shielding N-Benzyl40987-25-5[4]225.71 g/mol >6 Months (4°C)Low

Mechanistic Visualization

Mechanism FreeBase 2-(Chloromethyl)morpholine (Free Base) Dimer Intermolecular SN2 (Dimerization/Oligomerization) FreeBase->Dimer Unprotected HClSalt Protonation (HCl) Amine Neutralized FreeBase->HClSalt +HCl BocProtect N-Boc Protection Steric/Electronic Shielding FreeBase->BocProtect +Boc2O Stable1 Stable Salt (Bench-stable) HClSalt->Stable1 Stable2 Stable Intermediate (Ready for Rxn) BocProtect->Stable2

Mechanistic pathways: Dimerization vs. Protection strategies.

Experimental Protocols

Protocol A: Synthesis and Isolation of 2-(Chloromethyl)morpholine Hydrochloride

Causality: Converting the highly reactive free base to an HCl salt immediately after synthesis prevents self-condensation by neutralizing the nitrogen's lone pair[1]. This is a self-validating protocol; the precipitation of the salt confirms the arrest of the dimerization pathway.

  • Reaction: Synthesize the morpholine derivative in an inert solvent (e.g., dry dichloromethane) under a nitrogen atmosphere.

  • Thermal Control: Quench the reaction mixture by cooling it to 0°C using an ice bath. Lowering the kinetic energy suppresses premature SN2 collisions.

  • Protonation: Slowly add a stoichiometric excess of 4M HCl in dioxane dropwise (or bubble dry HCl gas). The basic nitrogen is instantly protonated to form an ammonium cation.

  • Isolation: The 2-(chloromethyl)morpholine hydrochloride salt will precipitate out of the organic solution. Filter the white precipitate rapidly under a nitrogen atmosphere.

  • Verification: Wash the filter cake with cold, anhydrous diethyl ether and dry under vacuum. Validation step: Run an LC-MS; the spectrum should show the [M+H]+ parent mass without the ~271 m/z dimer peak.

Protocol B: N-Boc Protection of 2-(Chloromethyl)morpholine

Causality: Installing a Boc group provides both steric bulk and electronic deactivation of the amine, allowing safe manipulation of the chloromethyl group in subsequent cross-coupling or substitution reactions[3].

  • Setup: Suspend 2-(chloromethyl)morpholine hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM) at 0°C.

  • Base Addition: Add triethylamine (TEA) (2.2 eq) dropwise. Causality Note: The first equivalent of base neutralizes the HCl salt to form the free base in situ, while the excess base catalyzes the subsequent Boc protection.

  • Protection: Add Di-tert-butyl dicarbonate (Boc2O) (1.1 eq) dissolved in DCM dropwise over 30 minutes to prevent thermal spiking.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. The Boc group withdraws electron density from the nitrogen, permanently preventing SN2 attack on the chloromethyl group.

  • Workup: Wash the organic layer with 1M citric acid to remove any unreacted free amine (which could still dimerize), followed by a brine wash. Dry over Na2SO4, filter, and concentrate under reduced pressure to yield tert-butyl 2-(chloromethyl)morpholine-4-carboxylate.

Workflow Visualization

Workflow Start Start: 2-(Chloromethyl)morpholine HCl Suspend Suspend in anhydrous solvent (e.g., DCM or THF) at 0°C Start->Suspend Electrophile Add target electrophile (e.g., alkyl halide or acid chloride) Suspend->Electrophile Base Dropwise addition of bulky base (e.g., DIPEA) to free-base in situ Electrophile->Base React Desired Reaction Outcompetes Dimerization (High Yield) Base->React

Experimental workflow for in situ free-basing to prevent dimerization.

References

  • Title: Morphorine | Sigma-Aldrich Source: sigmaaldrich.cn URL: [Link]

  • Title: 650579-38-7|tert-Butyl 2-(chloromethyl)morpholine-4-carboxylate Source: bio-fount.com URL: [Link]

Sources

Optimization

stability of 2-(chloromethyl)morpholine in different solvent systems.

Welcome to the Technical Support Center for Reagent Handling & Stability . As a Senior Application Scientist, I frequently consult with drug development professionals who encounter yield crashes, complex impurity profile...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Reagent Handling & Stability .

As a Senior Application Scientist, I frequently consult with drug development professionals who encounter yield crashes, complex impurity profiles, or complete reagent degradation when utilizing bifunctional building blocks.

Handling 2-(chloromethyl)morpholine presents a classic chemical paradox: the molecule contains both a highly nucleophilic secondary amine and a highly electrophilic primary alkyl chloride. If handled improperly, it will rapidly consume itself. This guide is designed to provide you with the mechanistic understanding and self-validating protocols necessary to master this reagent.

Fundamental Principles: The Causality of Instability

To understand how to handle 2-(chloromethyl)morpholine, we must first understand its intrinsic reactivity. The molecule is commercially supplied exclusively as the hydrochloride salt (CAS: 144053-97-4) [1].

Why? Because the free base is inherently unstable. When the amine is deprotonated, the nitrogen atom's lone pair becomes available for nucleophilic attack. While intramolecular cyclization (forming a highly strained bicyclic aziridinium ion) is energetically unfavorable, intermolecular SN2 attack is highly favored. The nitrogen of one molecule attacks the chloromethyl group of another, leading to rapid self-condensation, dimerization, and eventual polymerization. This mechanism is fundamentally related to the self-alkylation pathways observed in nitrogen mustards [2].

Furthermore, the chloromethyl group is susceptible to solvolysis. If exposed to protic solvents, the electrophilic carbon can undergo nucleophilic attack by the solvent itself, destroying the reagent before it ever reaches your target substrate.

Solvent Compatibility Matrix

To optimize your reaction design, I have summarized the stability profile of 2-(chloromethyl)morpholine across different solvent systems. Always keep the reagent in its protonated (HCl salt) form until the exact moment of coupling.

Solvent SystemFree Base Stability (25 °C)HCl Salt StabilityPrimary Degradation PathwayApplication Recommendation
Dichloromethane (DCM) Moderate (~2–4 hours)ExcellentSlow intermolecular SN2Highly Recommended for in situ free-basing and coupling.
DMF / DMSO Poor (< 15 minutes)ModerateRapid intermolecular SN2Avoid unless performing highly diluted, instantaneous couplings.
Methanol / Ethanol Poor (< 1 hour)ModerateSolvolysis (Ether formation)Avoid . Solvent outcompetes the target nucleophile.
Water / Aqueous Buffers Poor (pH > 7)PoorHydrolysis to hydroxymethylAvoid . Basic aqueous conditions cause immediate degradation.
Toluene / Hexanes ModerateExcellent (Insoluble)Precipitation of oligomersUseful for non-polar extractions, but reaction kinetics are slow.

Troubleshooting & FAQs

Q1: I attempted a standard coupling in DMF using K2CO3, but my LC-MS shows a complex mixture of high-molecular-weight species and no product. What happened? A: You experienced runaway self-condensation. Polar aprotic solvents like DMF and DMSO excel at solvating cations (like K⁺) while leaving anions and neutral nucleophiles "naked" and highly reactive. When you deprotonated the 2-(chloromethyl)morpholine in DMF, the naked secondary amine rapidly attacked the chloromethyl group of adjacent molecules. Solution: Switch to a less polar halogenated solvent (DCM) and use the in situ neutralization protocol below to keep the steady-state concentration of the free base near zero.

Q2: Can I pre-form the free base, isolate it via aqueous extraction, and store it for later use? A: Absolutely not. While you might successfully extract the free base into an organic layer, concentrating it removes the solvent barrier between molecules, exponentially increasing the rate of bimolecular self-condensation. The reagent will polymerize into an insoluble resin within hours. Always store the reagent as the hydrochloride salt under an inert atmosphere [3].

Q3: My target nucleophile is only soluble in protic solvents like Methanol. How can I couple it with 2-(chloromethyl)morpholine? A: This is a mismatched solvent system. Methanol will act as a nucleophile and solvolyze the chloromethyl group, yielding 2-(methoxymethyl)morpholine. Solution: You must use a co-solvent system (e.g., DCM/THF or DCM/Acetonitrile) to solubilize your target without introducing competing nucleophiles.

Mechanistic Visualization

The following diagram maps the divergent reaction pathways of 2-(chloromethyl)morpholine based on your solvent and handling choices.

Pathways Salt 2-(Chloromethyl)morpholine HCl (Stable Storage Form) FreeBase Free Base (Highly Reactive) Salt->FreeBase Base (e.g., DIPEA) Oligomer Intermolecular SN2 (Self-Condensation / Polymerization) FreeBase->Oligomer Aprotic Solvents (DMF, DMSO) Hydrolysis Solvolysis / Hydrolysis (e.g., to Hydroxymethyl) FreeBase->Hydrolysis Protic Solvents (H2O, MeOH) Product Desired Target Alkylation (Cross-Coupling) FreeBase->Product Controlled in-situ reaction (DCM, 0°C)

Fig 1: Degradation vs. productive pathways of 2-(chloromethyl)morpholine based on solvent environment.

Self-Validating Experimental Protocol

To successfully utilize this reagent, you must employ an in situ neutralization strategy . By adding the base dropwise to a chilled mixture of the HCl salt and your target nucleophile, you ensure that the free base is consumed by the cross-coupling reaction the instant it is generated.

Workflow: In Situ Free-Basing and Alkylation

  • Preparation: Flame-dry a round-bottom flask under Nitrogen. Add your target nucleophile (1.0 eq) and 2-(chloromethyl)morpholine hydrochloride (1.2 eq).

  • Solvation: Suspend the solid mixture in anhydrous Dichloromethane (DCM) (approx. 0.1 M concentration). Note: The HCl salt will likely remain as a fine suspension.

  • Thermal Control: Cool the reaction mixture to 0 °C using an ice-water bath. Stir vigorously for 10 minutes to ensure thermal equilibration.

  • Controlled Deprotonation: Dissolve N,N-Diisopropylethylamine (DIPEA) (2.5 eq) in a small volume of DCM. Add this solution dropwise over 30 minutes via an addition funnel or syringe pump.

    • Causality Check: DIPEA is a non-nucleophilic base. It will deprotonate the morpholine nitrogen, liberating the free base. Because the target nucleophile is already present in excess relative to the instantaneous concentration of the free base, cross-coupling outcompetes self-condensation.

  • Propagation: Once addition is complete, allow the reaction to slowly warm to room temperature over 2–4 hours.

  • Self-Validation Checkpoint (LC-MS): Pull a 10 µL aliquot, dilute in Acetonitrile, and inject into the LC-MS.

    • Success: You will observe the mass of your target product.

    • Failure: If you observe a mass corresponding to the morpholine dimer ( m/z≈235 for the free base dimer), your base addition was too fast, or your target nucleophile is too sterically hindered.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃, extract with DCM, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Workflow Step1 1. Suspend HCl Salt in Dry DCM Step2 2. Add Target Nucleophile Step1->Step2 Step3 3. Cool to 0°C Step2->Step3 Step4 4. Dropwise Addition of DIPEA Step3->Step4 Step5 5. Warm to RT & LC-MS Check Step4->Step5

Fig 2: Optimized step-by-step workflow for in situ neutralization and coupling.

References

  • Biointerface Research in Applied Chemistry. (2022). Nitrogen Mustard: a Promising Class of Anti-Cancer Chemotherapeutics – a Review. Retrieved from[Link]

Troubleshooting

Technical Support Center: Managing Temperature Control in 2-(Chloromethyl)morpholine Alkylations

Welcome to the Technical Support Center for morpholine-based alkylation workflows. 2-(Chloromethyl)morpholine is a highly versatile building block in medicinal chemistry, but its bifunctional nature—combining an electrop...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for morpholine-based alkylation workflows. 2-(Chloromethyl)morpholine is a highly versatile building block in medicinal chemistry, but its bifunctional nature—combining an electrophilic chloromethyl group with a potentially nucleophilic morpholine nitrogen—makes it highly sensitive to reaction conditions.

This guide provides field-proven troubleshooting, causality-driven explanations, and self-validating protocols to help you master temperature control and eliminate common side reactions like thermal runaway, E2 elimination, and aziridinium-mediated ring expansion.

Part 1: Troubleshooting & FAQs

Q1: Why am I seeing a high percentage of 2-methylidenemorpholine instead of my desired alkylated product?

A1: You are observing a classic thermodynamic vs. kinetic control divergence. 2-(Chloromethyl)morpholine is highly susceptible to dehydrochlorination (E2 elimination) when exposed to strong bases at elevated temperatures.

  • The Causality: High temperatures provide the activation energy required for the E2 pathway, which kinetically outcompetes the desired SN2 alkylation. For instance, utilizing t-BuOK in DMF at elevated temperatures is a documented method for intentionally synthesizing the exocyclic enol ether, 2-methylidenemorpholine[1].

  • The Solution: Switch to a milder base (e.g., K2CO3 or DIPEA) and maintain the reaction temperature strictly below 25°C during the nucleophile addition phase.

Q2: My LC-MS shows a mass consistent with the product, but NMR indicates a 7-membered ring. How did this happen?

A2: You are experiencing a ring expansion driven by Neighboring Group Participation (NGP) . If the morpholine nitrogen is insufficiently deactivated (e.g., unprotected or bearing an electron-donating group like a benzyl group), its lone pair can attack the adjacent chloromethyl carbon intramolecularly.

  • The Causality: This intramolecular attack forms a highly strained, ambident aziridinium cation intermediate[2]. Subsequent nucleophilic attack by your substrate (e.g., a phenoxide anion) often occurs at the less sterically hindered position, expanding the 6-membered morpholine ring into a 7-membered 1,4-oxazepane[2]. Heat severely accelerates this aziridinium formation.

  • The Solution: Use an electron-withdrawing protecting group (like N-Boc) to reduce the nucleophilicity of the morpholine nitrogen, and keep the reaction at 0–5°C during the initial reagent mixing phase.

Q3: How do I prevent thermal runaway during the scale-up of this alkylation?

A3: Alkylations involving chloromethyl groups and strong nucleophiles are highly exothermic. At scale, the surface-area-to-volume ratio of your reactor decreases, severely limiting heat dissipation[3].

  • The Causality: If reagents are added too quickly at low temperatures without monitoring, unreacted intermediates accumulate. A slight temperature increase can trigger a rapid, uncontrolled exothermic reaction (thermal runaway), leading to product degradation and severe safety hazards[3].

  • The Solution: Implement a controlled, dropwise dosing strategy for the base/nucleophile while utilizing active jacket cooling. Use the self-validating protocol below to ensure heat-removal capacity matches the dosing rate.

Part 2: Mechanistic Pathways & Data Presentation

Understanding the temperature and base dependency of 2-(chloromethyl)morpholine is critical for optimizing your yield. The table and diagram below summarize how reaction conditions dictate the dominant chemical pathway.

Table 1: Temperature & Base Effects on Reaction Pathways
Temperature RangeBase StrengthDominant Chemical PathwayTypical Major Product
0°C – 25°C Mild (K2CO3, DIPEA)Kinetic SN2 AlkylationDesired N/O-Alkylated Morpholine
> 60°C Strong (t-BuOK, NaH)E2 Elimination2-Methylidenemorpholine
Variable (Heat accelerated) Various (with unprotected N)Neighboring Group Participation1,4-Oxazepane (Ring Expansion)
Mechanistic Divergence Diagram

Mechanism SM 2-(Chloromethyl)morpholine (Substrate) Alkylation Desired Alkylation (Kinetic Control) SM->Alkylation Mild Base, <25°C Elimination 2-Methylidenemorpholine (E2 Elimination) SM->Elimination Strong Base, >60°C Aziridinium Aziridinium Intermediate (NGP) SM->Aziridinium Unprotected N, Heat Oxazepane 1,4-Oxazepane (Ring Expansion) Aziridinium->Oxazepane Nucleophilic Attack

Caption: Mechanistic divergence of 2-(chloromethyl)morpholine based on temperature and base selection.

Part 3: Self-Validating Experimental Protocol

Protocol A: Temperature-Controlled Alkylation using N-Boc-2-(chloromethyl)morpholine

This protocol is designed as a self-validating system . It incorporates strict In-Process Controls (IPCs) that verify the thermodynamic stability of the reaction before allowing you to proceed to the next step.

Step 1: Reactor Setup & Inerting

  • Equip a jacketed reactor with an overhead stirrer, an internal thermocouple, and an addition funnel.

  • Purge the system with dry Nitrogen or Argon for 15 minutes to prevent moisture-induced hydrolysis of the chloromethyl group[4].

Step 2: Substrate Dissolution

  • Charge the reactor with the nucleophile (e.g., a phenol derivative, 1.0 eq) and the mild base (e.g., K2CO3, 2.0 eq) in anhydrous DMF.

  • Set the jacket cooling to bring the internal temperature to 0°C to 5°C .

Step 3: Controlled Dosing (Self-Validation Checkpoint)

  • Dissolve N-Boc-2-(chloromethyl)morpholine (1.1 eq) in a minimal amount of DMF.

  • Begin dropwise addition at a rate of 1 volume-percent per minute.

  • Validation Logic: Monitor the internal thermocouple. If the temperature exceeds 10°C , PAUSE the addition.

    • Pass: If the temperature drops back to 5°C within 2 minutes, your cooling capacity is sufficient. Resume dosing.

    • Fail: If the temperature remains elevated, your cooling capacity is overwhelmed (risk of thermal runaway or aziridinium formation). Increase jacket cooling or dilute the reaction mixture before proceeding.

Step 4: Exotherm Monitoring & Maturation

  • Once dosing is complete, maintain the reaction at 5°C for 1 hour, then slowly allow it to warm to room temperature (max 25°C) over 4 hours.

  • Sample for LC-MS. The absence of a 2-methylidenemorpholine peak confirms successful kinetic control[1].

Step 5: Quenching & Workup

  • Quench the reaction by slowly adding ice-cold water (highly exothermic; maintain internal temp < 25°C).

  • Extract with ethyl acetate, wash the organic layer with brine to remove DMF, dry over MgSO4, and concentrate under reduced pressure[4].

Experimental Workflow Diagram

Workflow Step1 1. Reactor Setup & Inerting Step2 2. Substrate Dissolution (0°C - 5°C) Step1->Step2 Step3 3. Controlled Dosing (Pause if T > 10°C) Step2->Step3 Step4 4. Exotherm Monitoring (Maintain < 25°C) Step3->Step4 Step5 5. Quenching & Workup Step4->Step5

Caption: Self-validating workflow for temperature-controlled morpholine alkylations.

References

  • Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues: Useful 3D-Scaffolds for Compound Library Assembly | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • EP4317141A1 - Process and intermediates for the preparation of viloxazine and other 2-substituted morpholine derivatives | Google Patents.

Sources

Optimization

Technical Support Center: Optimizing Base Selection for 2-(Chloromethyl)morpholine Alkylations

Welcome to the Technical Support Center. Integrating a morpholine pharmacophore into a drug scaffold is a proven strategy to enhance aqueous solubility, bioavailability, and target binding.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Integrating a morpholine pharmacophore into a drug scaffold is a proven strategy to enhance aqueous solubility, bioavailability, and target binding. However, utilizing 2-(chloromethyl)morpholine as an alkylating agent presents unique mechanistic challenges.

This guide is engineered for researchers and drug development professionals. It moves beyond basic recipes to explain the chemical causality behind base selection, ensuring your synthetic workflows are robust, scalable, and self-validating.

Diagnostic Overview: The Bifunctional Challenge

The fundamental challenge with unprotected 2-(chloromethyl)morpholine is its bifunctional nature. It contains both an electrophilic alkyl chloride and a nucleophilic secondary amine. When the standard hydrochloride salt[1] is neutralized by a base, the resulting free base is highly prone to intermolecular SN​2 self-condensation, leading to unwanted polymerization rather than the target alkylation.

G A 2-(Chloromethyl)morpholine HCl (Stable Precursor) B Base Addition (Deprotonation) A->B C Free Base Intermediate (Bifunctional) B->C D Pathway A: Target Alkylation (Excess Nucleophile) C->D Optimal Base/Conditions E Pathway B: Self-Condensation (Intermolecular SN2) C->E Poor Base/Slow Reaction F Desired Alkylated Product D->F G Poly-morpholine Impurities E->G

Mechanistic divergence of 2-(chloromethyl)morpholine under basic conditions.

Troubleshooting Knowledge Base (FAQs)

Q: My LC-MS shows a ladder of high-molecular-weight masses, and my target alkylation yield is <10%. What went wrong?

A: You are observing the self-condensation (polymerization) of the reagent. When you add a base to neutralize the 2-(chloromethyl)morpholine hydrochloride salt, the free base rapidly attacks itself. The Solution: Never generate the free base in the absence of a vast excess of your target nucleophile. For reliable, scalable results, abandon the unprotected salt and switch to an N-protected derivative, such as 4-benzyl-2-(chloromethyl)morpholine [2] or the N-Boc variant. Masking the secondary amine completely eliminates the polymerization pathway, allowing you to optimize the base solely for your target nucleophile.

Q: I am attempting an O-alkylation of a phenol using K₂CO₃ in MeCN. The reaction stalls at 30% conversion even after 24 hours at reflux. How can I drive this to completion?

A: The chloromethyl group on a morpholine ring is sterically hindered and electronically deactivated by the inductive pull of the adjacent oxygen and nitrogen atoms. Furthermore, potassium phenoxide often forms tight ion pairs in MeCN, drastically reducing its nucleophilicity. The Solution: Switch your base to Cesium Carbonate (Cs₂CO₃) and your solvent to DMF . This exploits the well-documented "Cesium Effect" [3]. The large radius and low charge density of the Cs+ cation result in high solubility and complete dissociation in polar aprotic solvents. This leaves the phenoxide anion "naked" and highly reactive, dramatically accelerating the SN​2 displacement[4].

Q: For N-alkylation of a secondary aliphatic amine, should I use NaH or DIPEA?

A: Base selection here is dictated entirely by the pKa​ of your nucleophile. For aliphatic amines ( pKa​ ~10-11), using NaH is unnecessary and risks degrading the morpholine ring via elimination. N,N-Diisopropylethylamine (DIPEA) is the optimal choice. It acts as a non-nucleophilic proton sponge, neutralizing the HCl byproduct without competing for the alkylating agent. Conversely, if you are alkylating an amide or imide ( pKa​ >15), DIPEA is not strong enough; NaH or Cs₂CO₃ under microwave irradiation[4] is required to force deprotonation prior to alkylation.

Base Selection Workflows & Quantitative Data

G Start Target Nucleophile Type? O_Alk O-Alkylation (Phenols/Alcohols) Start->O_Alk N_Alk N-Alkylation (Amines/Amides/Imides) Start->N_Alk Cs2CO3 Cs2CO3 in DMF/MeCN (Exploits Cesium Effect) O_Alk->Cs2CO3 High Yield/Purity K2CO3 K2CO3 + KI (Catalytic) (Cost-Effective Alternative) O_Alk->K2CO3 Scale-up NaH NaH in THF/DMF (For Weakly Acidic NH) N_Alk->NaH pKa > 15 DIPEA DIPEA in MeCN (For Aliphatic Amines) N_Alk->DIPEA pKa < 10

Base selection decision tree for morpholine alkylation workflows.

Quantitative Base Selection Matrix
Target NucleophileTypical pKa​ Recommended BaseOptimal SolventMechanistic Rationale
Phenols (O-Alkylation)8 - 10Cs₂CO₃ DMF"Cesium Effect" provides a fully dissociated, highly reactive naked anion[3].
Aliphatic Amines (N-Alkylation)10 - 11DIPEA MeCN / THFNon-nucleophilic proton sponge; prevents over-alkylation and side reactions.
Amides / Imides (N-Alkylation)15 - 17NaH or Cs₂CO₃ DMFRequires a strong base to achieve complete deprotonation prior to the SN​2 step[4].
Carboxylic Acids (Esterification)4 - 5K₂CO₃ DMFWeak base is sufficient; the resulting carboxylate is a strong enough nucleophile.

Validated Experimental Protocol

Standard Operating Procedure: O-Alkylation via the "Cesium Effect"

This protocol utilizes an N-protected derivative to prevent polymerization and leverages Cs₂CO₃ to maximize nucleophilicity. The workflow is designed to be self-validating : the visual cues during deprotonation confirm intermediate formation, and the specific aqueous workup isolates the product by selectively stripping away the high-boiling solvent and inorganic salts.

Reagents Required:

  • Target Phenol (1.0 eq)

  • 4-benzyl-2-(chloromethyl)morpholine (1.2 eq)[2]

  • Cesium Carbonate (Cs₂CO₃, 1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Preparation & Inert Atmosphere: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the target phenol (1.0 eq) in anhydrous DMF to achieve a 0.2 M concentration. Purge the flask with Nitrogen ( N2​ ).

  • Deprotonation (Visual Validation): Add Cs₂CO₃ (1.5 eq) in one portion. Stir the suspension vigorously at room temperature for 30 minutes.

    • Self-Validation Check: A distinct color change (often shifting to yellow or orange) indicates the successful generation of the phenoxide anion.

  • Alkylation: Add 4-benzyl-2-(chloromethyl)morpholine (1.2 eq) dropwise via syringe. Attach a reflux condenser and heat the reaction mixture to 80 °C.

  • Reaction Monitoring: Monitor the reaction progress via TLC or LC-MS. Due to the enhanced reactivity provided by the fully solvated cesium ion[3], the reaction typically reaches >95% conversion within 4 to 6 hours.

  • Aqueous Workup & Purification:

    • Cool the mixture to room temperature.

    • Quench by pouring the mixture into ice water (5× the volume of DMF). This crashes out the organic product while completely dissolving the CsCl byproduct and DMF.

    • Extract the aqueous layer with Ethyl Acetate (3×).

    • Critical Step: Wash the combined organic layers with a 5% aqueous Lithium Chloride (LiCl) solution (2×). This specifically pulls any residual DMF out of the organic layer.

    • Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the crude alkylated product.

References

  • Benchchem.4-Hydroxy-3-(morpholinomethyl)
  • Dijkstra, G., et al.An Assessment of the Causes of the “Cesium Effect”. Journal of the American Chemical Society / University of Michigan.
  • Escudero, M. I., et al.Efficient Cesium Carbonate Promoted N-Alkylations of Aromatic Cyclic Imides Under Microwave Irradiation. Organic Chemistry Portal / Synthesis.
  • ChemBK.4-benzyl-2-(chloromethyl)morpholine - Properties and Safety.

Sources

Troubleshooting

troubleshooting low conversion rates in 2-(chloromethyl)morpholine couplings

Welcome to the Technical Support Center for Morpholine-Based Drug Development . 2-(Chloromethyl)morpholine is a critical building block for introducing morpholinylmethyl pharmacophores (e.g., in the synthesis of [1]).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Morpholine-Based Drug Development . 2-(Chloromethyl)morpholine is a critical building block for introducing morpholinylmethyl pharmacophores (e.g., in the synthesis of [1]). However, researchers frequently encounter low conversion rates, sluggish kinetics, and unexpected byproducts during coupling. This guide provides mechanistic insights, validated protocols, and troubleshooting steps to resolve these specific experimental bottlenecks.

Mechanistic Insight: The "Why" Behind Low Conversions

Coupling 2-(chloromethyl)morpholine with nucleophiles (amines, phenols, or thiols) relies on an SN2 mechanism. Two primary factors derail this process:

  • High Activation Energy of Alkyl Chlorides : Compared to bromides or iodides, the carbon-chlorine bond is strong, making direct SN2 displacement exceptionally slow, which often results in stalled reactions and poor yields[2].

  • The Aziridinium Pathway : If the morpholine nitrogen is unprotected (or bears an electron-donating alkyl group), its lone pair can act as an internal nucleophile. Under basic conditions, it displaces the chloride to form a highly strained [3]. External nucleophiles can then attack this intermediate at two different carbon atoms, leading to a mixture of the desired morpholine derivative and a ring-expanded piperidine byproduct.

G N1 2-(Chloromethyl)morpholine N2 Intramolecular N-Attack N1->N2 Base / Heat N6 Desired Morpholine Derivative N1->N6 Direct SN2 (Ideal) N3 Bicyclic Aziridinium Intermediate N2->N3 -Cl⁻ N4 Attack at Exocyclic C N3->N4 Path A N5 Attack at Endocyclic C N3->N5 Path B N4->N6 N7 Rearranged Piperidine Derivative N5->N7

Mechanistic pathways: Direct SN2 vs. Aziridinium intermediate rearrangement.

Troubleshooting FAQs

Q1: My conversion is stuck at <20% after 24 hours of heating at 80°C. How can I drive the reaction to completion? A: You are experiencing the classic sluggishness of alkyl chlorides. To overcome this, implement a Finkelstein reaction by adding 0.5 to 1.0 equivalents of Sodium Iodide (NaI) or Potassium Iodide (KI). The iodide ion acts as a nucleophilic catalyst, displacing the chloride to form a transient 2-(iodomethyl)morpholine intermediate, which is orders of magnitude more reactive toward your primary nucleophile.

Q2: LC-MS shows a major byproduct with the exact same mass as my desired product, but a different retention time. What is happening? A: You are observing the formation of a rearranged 3-piperidinol derivative. This occurs when the reaction proceeds through the bicyclic aziridinium intermediate rather than a direct SN2[3]. To suppress this, ensure your nucleophile is pre-activated (e.g., forming a phenoxide with NaH before adding the electrophile) to outcompete the intramolecular cyclization. Alternatively, use an (e.g., N-Boc or N-Cbz) where the nitrogen lone pair is delocalized into the protecting group, preventing aziridinium formation[4].

Q3: I am trying to couple a secondary amine, but I am getting complex mixtures and over-alkylation. How do I fix this? A: because the resulting tertiary amine product is often more nucleophilic than the starting secondary amine[2]. Switch to a polar aprotic solvent (MeCN or DMF), use a non-nucleophilic base (like DIPEA), and keep the concentration low (0.1 M) to favor the desired mono-alkylation.

Quantitative Data: Optimization of Coupling Conditions

Table 1: Comparative Conversion Rates for O-Alkylation of Phenols with 2-(Chloromethyl)morpholine

SolventBase (Equiv)Additive (Equiv)Temp (°C)Time (h)Conversion (%)Major Byproduct
DMFK₂CO₃ (2.0)None802415 - 25Unreacted SM
DMFK₂CO₃ (2.0)KI (1.0)8012> 95None
MeCNDIPEA (2.5)None8024< 10Unreacted SM
MeCNDIPEA (2.5)NaI (0.5)801685None
THFNaH (1.2)None651240 - 50Piperidine analog

Self-Validating Experimental Protocols

Protocol A: Finkelstein-Assisted O-Alkylation (Synthesis of Viloxazine Precursors)

Causality & Design: This protocol utilizes KI to generate the reactive iodide intermediate in situ. K₂CO₃ is chosen as the base because it is strong enough to deprotonate phenols but insoluble enough in DMF to provide a controlled, heterogeneous basic environment, minimizing base-catalyzed degradation[1].

Step-by-Step Methodology :

  • Preparation : In an oven-dried flask under nitrogen, dissolve the phenol nucleophile (1.0 equiv) in anhydrous DMF (0.2 M).

  • Base Addition : Add finely powdered anhydrous K₂CO₃ (2.0 equiv). Stir at room temperature for 30 minutes to pre-form the phenoxide.

    • Self-Validation Check: The solution should change color (often deepening to yellow/orange), confirming phenoxide generation.

  • Catalyst & Electrophile Addition : Add KI (0.5 equiv) followed by 2-(chloromethyl)morpholine (1.1 equiv).

  • Heating : Heat the reaction mixture to 80°C.

  • In-Process Validation : After 45-60 minutes, temporarily halt stirring.

    • Self-Validation Check: You must observe a fine white precipitate settling at the bottom. This is KCl, the byproduct of the Finkelstein halogen exchange. If the solution is clear, your DMF likely contains water (which solubilizes KCl and hydrates the nucleophile), and the reaction will fail.

  • Workup : After 12 hours, cool to room temperature, quench with ice water (5 volumes), and extract with EtOAc (3x). Wash the organic layer with 5% aqueous LiCl to remove residual DMF.

Protocol B: N-Alkylation of Secondary Amines

Causality & Design: Amines do not require strong bases for deprotonation but need an acid scavenger to neutralize the HCl byproduct. DIPEA is sterically hindered, preventing it from acting as a competing nucleophile.

Step-by-Step Methodology :

  • Preparation : Dissolve the secondary amine (1.0 equiv) and 2-(chloromethyl)morpholine (1.2 equiv) in anhydrous Acetonitrile (MeCN) (0.1 M).

  • Base & Catalyst Addition : Add DIPEA (2.5 equiv) and NaI (0.5 equiv).

  • Heating : Reflux at 82°C under nitrogen.

  • In-Process Validation : Monitor by TLC (DCM:MeOH 9:1).

    • Self-Validation Check: Spot the reaction mixture against pure 2-(chloromethyl)morpholine. If an intermediate spot appears that has a lower Rf than the chloride but disappears over time, this confirms the transient 2-(iodomethyl)morpholine is successfully forming and being consumed.

  • Workup : Concentrate in vacuo, dissolve in DCM, wash with saturated NaHCO₃, dry over Na₂SO₄, and purify via silica gel chromatography.

References

  • Title: Process and intermediates for the preparation of viloxazine and other 2-substituted morpholine derivatives (EP4317141A1)
  • Title : Alkylation of Amines (Sucks!) Source : Master Organic Chemistry URL :[Link]

  • Title : Synthetic Applications of Aziridinium Ions Source : National Institutes of Health (NIH) / PubMed Central URL :[Link]

  • Title : Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues: Useful 3D-Scaffolds for Compound Library Assembly Source : The Journal of Organic Chemistry (ACS Publications) URL :[Link]

Sources

Optimization

Technical Support Center: Removal of Unreacted 2-(chloromethyl)morpholine

Welcome to the Advanced Synthesis Troubleshooting Guide. This document is engineered for researchers and drug development professionals dealing with the purification of reaction mixtures containing unreacted 2-(chloromet...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Troubleshooting Guide. This document is engineered for researchers and drug development professionals dealing with the purification of reaction mixtures containing unreacted 2-(chloromethyl)morpholine (CMM) .

Because CMM is a bifunctional molecule—possessing both a nucleophilic secondary amine and an electrophilic alkyl chloride—it presents unique purification challenges. This guide bypasses standard, often ineffective techniques to focus on causality-driven, self-validating methodologies.

Mechanistic Causality & FAQs

Q: Why does unreacted 2-(chloromethyl)morpholine cause severe streaking and low recovery during standard silica gel chromatography? A: The causality lies in the basicity of the morpholine ring (pKa ~8.3). On standard silica gel, the secondary amine interacts strongly via hydrogen bonding and ionic interactions with acidic silanol groups, causing irreversible binding and peak tailing. Furthermore, the reactive chloromethyl group can undergo secondary nucleophilic substitution reactions on the column matrix itself. Attempting to force elution with highly polar or basic modifiers often degrades the target product.

Q: CMM has two reactive sites (amine and alkyl chloride). Which functional group should I target for chemical scavenging? A: Always target the secondary amine . The amine is a highly reactive nucleophile that rapidly forms covalent bonds with electrophilic scavenger resins at room temperature. Conversely, attempting to scavenge the chloromethyl group requires nucleophilic resins (like polymer-bound thiols), which demand elevated temperatures, longer reaction times, and risk degrading your synthesized product.

Q: Why did my liquid-liquid acid extraction fail to remove all the CMM? A: Incomplete protonation. The morpholine nitrogen must be fully protonated to partition into the aqueous layer. If the aqueous wash is not sufficiently acidic (pH < 2), a dynamic equilibrium leaves a fraction of the free-base CMM in the organic phase.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . You must not proceed to the next step until the embedded validation criteria are met.

Protocol A: Acid-Base Extraction (For Non-Basic Target Products)

This method leverages the basicity of the morpholine ring to partition CMM into an aqueous phase. It is only viable if your target product is neutral or lacks basic amines.

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., Dichloromethane or Ethyl Acetate).

    • Validation Checkpoint: The solution must be 100% homogenous. Any suspended solids will trap CMM and prevent phase partitioning.

  • Acidification & Partitioning: Add an equal volume of 1M HCl (aq). Stopper the funnel, shake vigorously for 1-2 minutes, and vent periodically.

  • Phase Separation & pH Verification: Allow the layers to separate.

    • Validation Checkpoint (Critical): Test the aqueous layer with pH paper. It MUST read pH < 2. If pH > 2, add 2M HCl dropwise, re-shake, and re-test. If this condition is not met, CMM will remain in the organic layer.

  • Organic Wash & Dry: Separate the organic layer. Wash once with brine, dry over anhydrous Na2​SO4​ , and filter.

    • Validation Checkpoint: Run a TLC (Thin-Layer Chromatography) of the organic phase against a CMM standard. The absence of the CMM spot validates successful removal.

Extraction N1 Organic Layer (Product + CMM) N2 Add 1M HCl (aq) Check pH < 2 N1->N2 N3 Phase Separation N2->N3 N4 Aqueous Phase (Protonated CMM) N3->N4 N5 Organic Phase (Product) N3->N5

Self-validating acid-base extraction pathway for CMM removal.

Protocol B: Electrophilic Scavenger Resin Purification (Universal Method)

When your target product also contains basic functionalities, acid-base extraction will fail. Polymer-supported scavengers simplify product work-up by replacing complex extractions with simple filtration . Isocyanate resins react rapidly with secondary amines to form stable urea linkages, sequestering the impurity on the solid support 1.

  • Preparation: Dissolve the crude mixture in a compatible solvent (e.g., THF, Dichloromethane, or 2-propanol). Polar solvents like 2-propanol often enhance the removal rates of amines 2.

  • Resin Addition: Add 3.0 equivalents of Polymer-Supported Isocyanate (PS-Isocyanate) relative to the calculated moles of unreacted CMM.

  • Agitation: Gently shake or stir the suspension at room temperature for 2 to 4 hours.

    • Validation Checkpoint: Extract a 10 µL aliquot of the supernatant, dilute, and analyze via LC-MS. The complete disappearance of the CMM mass signal ( [M+H]+ ) validates that scavenging is complete. Do not proceed to filtration until this is confirmed.

  • Filtration & Recovery: Filter the mixture through a fritted glass funnel to remove the resin. Wash the resin bed twice with the reaction solvent to ensure full recovery of the product.

  • Concentration: Evaporate the filtrate under reduced pressure to yield the purified product. Ensure all handling is done under proper safety protocols due to the corrosive nature of chloromethyl morpholine derivatives 3.

ScavengerWorkflow A Crude Reaction Mixture (Product + Unreacted CMM) B Analyze CMM Concentration (LC-MS / TLC) A->B C Add Polymer-Supported Isocyanate (2-4 eq) B->C D Agitate (2-4 hours, RT) C->D E Filtration D->E F Concentrate Filtrate (Pure Product) E->F Filtrate G Resin-Bound CMM (Discard) E->G Retentate

Workflow for scavenging unreacted 2-(chloromethyl)morpholine.

Quantitative Data & Reagent Selection

Table 1: Comparison of CMM Removal Strategies
Removal StrategyTarget Functional GroupEfficiencyScalabilityBest Used For
Acid-Base Extraction Secondary AmineHighExcellent (Multi-gram)Neutral or acidic target products
PS-Isocyanate Resin Secondary AmineVery HighGood (Milligram to Gram)Basic target products, library synthesis
PS-Thiol Resin Alkyl ChlorideLow-ModeratePoorCases where the amine is sterically hindered
Silica Gel Chromatography N/A (Physical separation)PoorModerateNon-polar impurities; avoid for CMM
Table 2: Scavenger Resin Specifications for CMM
Resin TypeMechanismRecommended EquivalentsReaction TimeByproducts Generated
PS-Isocyanate Covalent (Urea formation)2.0 - 4.0 eq2 - 4 hoursNone (Resin bound)
PS-Benzaldehyde Covalent (Imine formation)3.0 - 5.0 eq4 - 12 hoursWater (Requires dehydrating agent)
Dowex (Sulfonic Acid) Ionic (Catch-and-release)3.0 - 5.0 eq1 - 2 hoursNone

References

  • Wipf Group. Strategies in Organic Synthesis: Scavenger Resins. University of Pittsburgh Center for Chemical Methodologies & Library Development. [Link]

  • Johnson Matthey Finland OY. US6897262B2 - Scavenger resin and processes for the use thereof.

Sources

Troubleshooting

Technical Support Center: 2-(Chloromethyl)morpholine Stability &amp; Troubleshooting

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing unexpected yield losses, erratic chromatographic baselines, or formulation failures when working wi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing unexpected yield losses, erratic chromatographic baselines, or formulation failures when working with 2-(chloromethyl)morpholine (CMM) and its derivatives.

Because CMM possesses both a nucleophilic secondary amine (if unprotected) and an electrophilic alkyl chloride within the same molecule, its stability is hyper-dependent on the pH of the reaction matrix. This guide is designed to deconstruct the exact mechanisms behind CMM degradation, provide actionable troubleshooting FAQs, and equip you with self-validating protocols to ensure absolute control over your synthetic and analytical workflows.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: Why does my 2-(chloromethyl)morpholine degrade so rapidly in basic aqueous media, and what are the byproducts? A: Under basic conditions (pH > 8), the secondary amine at the N4 position of the morpholine ring remains unprotonated. Because the electrophilic chloromethyl group at C2 is in close spatial proximity, the lone pair on N4 undergoes a rapid intramolecular nucleophilic substitution. This forms a highly strained, reactive bicyclic intermediate (a 1-oxa-4-azonia-bicyclo[3.1.1]heptane, or azetidinium ion).

This intermediate is highly susceptible to nucleophilic attack by water, leading to rapid ring-opening hydrolysis into 2-(hydroxymethyl)morpholine . Furthermore, if the concentration is high, intermolecular alkylation can occur, generating dimeric or polymeric impurities. The physical properties of 2-(chloromethyl)morpholine derivatives, including their susceptibility to hydrolysis and irritation hazards, dictate stringent handling requirements[1].

Q2: How does an acidic environment alter the degradation pathway? A: In acidic matrices (pH < 5), the N4 amine (pKa ~8.3) is protonated to form an ammonium salt. This protonation effectively "locks" the nitrogen's lone pair, completely shutting down the intramolecular azetidinium formation and intermolecular dimerization pathways. Consequently, the primary degradation route is restricted to direct, slow intermolecular hydrolysis (SN2) of the primary alkyl chloride by water. Because this requires significantly higher activation energy, the compound is substantially more stable. To maintain stability during storage and transport, morpholine derivatives are frequently formulated as hydrochloride salts, leveraging the protective effect of acidic conditions.

Q3: How can I experimentally lock the degradation state for accurate LC-MS/MS quantification? A: If you are sampling from a basic reaction matrix, the degradation will continue in your autosampler vial, leading to artificially low API recovery. To prevent this, you must implement a "quench-and-shoot" methodology. Aliquots must be immediately quenched into an acidic diluent (e.g., 0.1% Formic Acid) to drop the pH below 4. This instantly protonates the morpholine ring, halting auto-alkylation and stabilizing the analyte for accurate quantification. For robust stability testing, LC-MS/MS combined with pH-dependent UV-Vis spectroscopy is highly recommended to track hydrolyzed byproducts and correlate findings with Arrhenius modeling[2].

Section 2: Degradation Pathway Visualization

The following diagram maps the divergent, pH-dependent reaction logic of CMM. Understanding this bifurcation is critical for designing appropriate extraction and purification workflows, where acidic workups are often used to isolate the stable product[3].

Pathway CMM 2-(Chloromethyl)morpholine (Intact API) Cond_Basic Basic Matrix (pH > 8) Free Amine (N4) CMM->Cond_Basic Base added Cond_Acidic Acidic Matrix (pH < 5) Protonated Amine (N4+) CMM->Cond_Acidic Acid added Azetidinium Bicyclic Azetidinium Ion (Highly Reactive) Cond_Basic->Azetidinium Intramolecular attack Dimer Intermolecular Dimerization (m/z 235) Cond_Basic->Dimer Intermolecular attack Hydrolysis_Acidic 2-(Hydroxymethyl)morpholine (Slow SN2 Hydrolysis) Cond_Acidic->Hydrolysis_Acidic + H2O / Heat (Suppressed cyclization) Hydrolysis_Basic 2-(Hydroxymethyl)morpholine (Rapid Hydrolysis) Azetidinium->Hydrolysis_Basic + H2O

Fig 1: pH-dependent degradation pathways of 2-(chloromethyl)morpholine.

Section 3: Quantitative Degradation Kinetics

To assist in your experimental planning, the table below summarizes the expected kinetic behavior of CMM under various aqueous conditions.

Matrix ConditionTemperatureDominant PathwayPrimary DegradantEstimated Half-Life (t1/2)
pH 2.0 (Acidic) 25°CDirect SN2 Hydrolysis2-(Hydroxymethyl)morpholine> 72 hours
pH 2.0 (Acidic) 80°CAccelerated SN2 Hydrolysis2-(Hydroxymethyl)morpholine~ 4.5 hours
pH 7.4 (Neutral) 25°CMixed (Intra-/Inter-molecular)Hydroxy-monomer & Dimers~ 2.1 hours
pH 10.0 (Basic) 25°CAzetidinium Formation → Hydrolysis2-(Hydroxymethyl)morpholine< 15 minutes
Section 4: Standardized Experimental Protocols
Protocol: Accelerated Stability Profiling and Degradant Trapping

Objective: To accurately quantify the degradation kinetics of 2-(chloromethyl)morpholine and trap reactive intermediates for structural elucidation without introducing analytical artifacts. Causality Focus: By running parallel acidic and basic workflows with specific quenching mechanisms, we isolate the pH-dependent variables. The quenching step is a self-validating mechanism: if the quench is successful, the baseline will remain stable upon reinjection 24 hours later.

Step 1: Matrix Preparation & Initiation

  • Prepare a 10 mM stock solution of 2-(chloromethyl)morpholine hydrochloride in anhydrous DMSO . Reasoning: Using anhydrous DMSO prevents premature hydrolysis of the alkyl chloride before the assay begins.

  • Prepare two aqueous buffer systems: 50 mM Potassium Phosphate (pH 2.0) and 50 mM Sodium Borate (pH 10.0).

  • Initiate the study by spiking the API stock into the buffers to a final concentration of 100 µM. Incubate at 25°C under continuous agitation.

Step 2: Time-Course Sampling and Acidic Quenching (Critical Step)

  • At intervals of t = 0, 15, 30, 60, and 120 minutes, withdraw 50 µL aliquots from both the pH 2.0 and pH 10.0 matrices.

  • Immediate Quench: Instantly dispense the pH 10.0 aliquots into 150 µL of a quench solution (0.2% Formic Acid in LC-MS grade Acetonitrile). Reasoning: Basic samples will rapidly degrade in the LC-MS autosampler. The acidic organic quench locks the amine in its protonated state, ensuring the chromatogram reflects the exact time of sampling rather than continuous degradation in the vial.

  • Dilute the pH 2.0 samples identically to maintain matrix matching.

  • Vortex for 5 seconds and centrifuge at 14,000 x g for 5 minutes to pellet any precipitated buffer salts.

Step 3: LC-MS/MS Analysis

  • Transfer the supernatant to deactivated glass vials.

  • Inject 2 µL onto a C18 column (e.g., 1.7 µm particle size) using a gradient of Water/Acetonitrile with 0.1% Formic acid.

  • Data Acquisition: Monitor the parent mass (m/z 136.0 for the protonated CMM isotope) and scan for the primary degradant 2-(hydroxymethyl)morpholine (m/z 118.1) and dimerized products (m/z 235.1).

Section 5: References
  • Title: 4-Morpholinecarboxylic acid, 2-(chloromethyl)-, 1,1-dimethylethyl ... Source: chemicalbook.com URL:

  • Title: 4-benzyl-2-(chloromethyl)morpholine - ChemBK Source: chembk.com URL:

  • Title: 4-Hydroxy-3-(morpholinomethyl)benzoic acid hydrate | 143269-99-2 | Benchchem Source: benchchem.com URL:

  • Title: Morpholine | Sigma-Aldrich Source: sigmaaldrich.com URL:

Sources

Reference Data & Comparative Studies

Validation

High-Field vs. Routine NMR for the Structural Elucidation of 2-(Arylmethyl)morpholine Derivatives: A Comparative Guide

Executive Summary 2-(Arylmethyl)morpholines, such as 2-benzylmorpholine, are privileged structural motifs in medicinal chemistry. They serve as the core pharmacophore for various central nervous system (CNS) agents, appe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(Arylmethyl)morpholines, such as 2-benzylmorpholine, are privileged structural motifs in medicinal chemistry. They serve as the core pharmacophore for various central nervous system (CNS) agents, appetite suppressants, and monoamine reuptake inhibitors like reboxetine[1][2]. The pharmacological efficacy of these molecules is intrinsically tied to their three-dimensional conformation.

However, characterizing the morpholine ring via Nuclear Magnetic Resonance (NMR) spectroscopy presents a distinct analytical challenge. Due to the similar electronegativities of the oxygen and nitrogen heteroatoms, the adjacent methylene protons often exhibit severe spectral overlap and complex second-order coupling patterns at standard magnetic field strengths[3].

This guide objectively compares the performance of Routine NMR (400 MHz) against High-Field NMR (≥600 MHz equipped with a CryoProbe) for the conformational and stereochemical analysis of these derivatives. It provides researchers with field-proven protocols and self-validating experimental workflows to ensure absolute structural certainty.

The Analytical Challenge: Morpholine Ring Dynamics

The morpholine ring predominantly adopts a chair conformation in solution[4]. The introduction of a bulky 2-arylmethyl substituent creates a conformational equilibrium between the axial and equatorial states. Thermodynamic principles dictate that the substituent will strongly prefer the equatorial position to minimize 1,3-diaxial steric clashes with the axial protons at C4 and C6.

To empirically prove this stereochemical arrangement, chemists rely on the Karplus equation , which correlates vicinal proton-proton coupling constants ( 3J ) with their dihedral angles. In a rigid chair conformation:

  • Axial-axial interactions ( Jaa​ ) yield a large coupling constant of 10–13 Hz (dihedral angle ~180°).

  • Axial-equatorial ( Jae​ ) and equatorial-equatorial ( Jee​ ) interactions yield smaller constants of 2–5 Hz (dihedral angle ~60°)[4].

The Problem: At lower magnetic fields (e.g., 300–400 MHz), the chemical shift difference ( Δν ) between the C3, C5, and C6 protons is often on the same order of magnitude as their coupling constants ( J ). This results in overlapping, unresolved multiplets (pseudo-AA'XX' spin systems) where extracting precise J values is mathematically impossible without complex spin-simulation software[3].

Conformational_Logic Sub 2-Arylmethyl Substituent Eq Equatorial Conformer (Thermodynamically Favored) Sub->Eq Minimizes 1,3-diaxial clash Ax Axial Conformer (Sterically Hindered) Sub->Ax Minor equilibrium state J Karplus Equation (3J) Eq->J NOE Through-Space NOE Eq->NOE Jaa J_aa ≈ 10-13 Hz (Anti-periplanar, ~180°) J->Jaa Jae J_ae ≈ 2-5 Hz (Gauche, ~60°) J->Jae NOE_Val H2(ax) ↔ H4(ax) / H6(ax) (Validates Chair) NOE->NOE_Val

Caption: Logical causality between substituent sterics, conformational equilibrium, and NMR observables.

Platform Comparison: Routine vs. High-Field NMR

The primary solution to second-order spectral complexity is increasing the external magnetic field ( B0​ ). As the field strength increases, the chemical shift dispersion (in Hz) scales linearly, while the scalar J -couplings (in Hz) remain constant[5][6]. This transitions the complex overlapping patterns into first-order AMX spin systems, allowing for direct visual extraction of coupling constants.

Table 1: Performance Comparison of NMR Platforms for Morpholine Analysis
Analytical FeatureRoutine NMR (400 MHz, RT Probe)High-Field NMR (800 MHz, CryoProbe)Impact on 2-(Arylmethyl)morpholine Analysis
Chemical Shift Dispersion 400 Hz per ppm800 Hz per ppmSeparates overlapping C3/C5/C6 methylene protons into distinct, analyzable signals[6].
Spin System Behavior Second-order (AA'XX' / ABX)First-order (AMX)Allows direct extraction of Jaa​ and Jae​ coupling constants without computational simulation[3].
¹³C Sensitivity (S/N) Baseline~4x EnhancementRapid acquisition of quaternary carbons (aryl ipso-carbon) via HMBC due to reduced thermal noise.
Conformational Proof Ambiguous (relies on assumptions)Definitive (Empirical)High-resolution NOESY allows clear identification of 1,3-diaxial through-space interactions.

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every structural claim made via one NMR observable (e.g., scalar coupling) must be independently verified by a secondary observable (e.g., spatial proximity).

Protocol 1: Routine 1D Screening (The Baseline)
  • Sample Preparation: Dissolve 15–20 mg of the 2-(arylmethyl)morpholine derivative in 0.6 mL of CDCl₃ (containing 0.03% v/v TMS as an internal standard).

    • Causality: CDCl₃ is chosen because its low polarity prevents the disruption of subtle intramolecular interactions, providing an accurate representation of the molecule's natural conformational equilibrium without strong solvent-solute dipole interference.

  • Acquisition: Acquire ¹H NMR (16 scans, relaxation delay D1 = 2s) and ¹³C{¹H} NMR (1024 scans, D1 = 2s) on a standard 400 MHz spectrometer.

  • Limitation Check: Attempt to extract 3J values from the H2, H3, and H6 multiplets. If the Δν/J ratio is less than 10, the spin system is second-order. The extracted J values are unreliable, necessitating Protocol 2.

Protocol 2: High-Field 2D NMR Stereochemical Elucidation (The Solution)
  • High-Field Acquisition: Transfer the sample to an 800 MHz NMR spectrometer equipped with a cryogenically cooled probe (CryoProbe).

    • Causality: The 800 MHz field doubles the chemical shift dispersion, resolving the morpholine ring protons. The CryoProbe lowers electronic thermal noise, boosting the signal-to-noise ratio by ~4x, which is critical for detecting weak NOE signals and low-abundance ¹³C correlations.

  • COSY & HSQC Mapping: Acquire a 2D DQF-COSY to trace the continuous J -coupling network around the morpholine ring (H2→H3, H5→H6). Overlay this with a 2D ¹H-¹³C HSQC to unambiguously assign the overlapping methylene protons to their respective carbons.

  • NOESY Validation (Self-Validating Step): Acquire a 2D NOESY spectrum with a mixing time ( τm​ ) of 300–500 ms.

  • Stereochemical Proof: Identify the H2 proton signal. If the 2-arylmethyl group is equatorial, H2 must be axial. An axial H2 will show a strong through-space NOE cross-peak to the axial protons at H4 (if N-substituted) or H6, and a large Jaa​ coupling (~11 Hz) in the 1D slice. The simultaneous presence of both the NOE and the large Jaa​ creates a self-validating proof of the equatorial conformer, requiring no X-ray crystallography.

NMR_Workflow A 2-(Arylmethyl)morpholine Sample Prep (CDCl3) B Routine 1D 1H/13C NMR (400 MHz) A->B Initial Screen C High-Field NMR + CryoProbe (>600 MHz) B->C Signal Overlap / Second-Order Effects D 2D COSY / TOCSY (J-Coupling Networks) C->D E 2D HSQC / HMBC (C-H Connectivity) C->E F 2D NOESY (Spatial Proximity) C->F G Absolute Stereochemical & Conformational Assignment D->G J_aa vs J_ae E->G Framework Mapping F->G 1,3-Diaxial NOEs

Caption: Workflow for the stereochemical elucidation of morpholine derivatives using high-field NMR.

Quantitative Data & Spectral Assignments

The following table summarizes the typical NMR parameters expected for a 2-benzylmorpholine derivative when analyzed under high-field, first-order conditions.

Table 2: Typical ¹H and ¹³C NMR Parameters for 2-Benzylmorpholine (in CDCl₃)
PositionTypical ¹H Chemical Shift (δ, ppm)Multiplicity & Coupling (³J, Hz)Typical ¹³C Chemical Shift (δ, ppm)Structural Significance
C2 3.50 – 3.70dddd ( Jaa​ ~10.5, Jae​ ~2.5)74.0 – 76.0Large Jaa​ confirms the axial position of H2, validating the equatorial arylmethyl group[4].
C3 (ax) 2.50 – 2.70dd ( Jgem​ ~12.0, Jaa​ ~10.5)45.0 – 47.0Upfield shift due to shielding; strong NOE to H5(ax).
C3 (eq) 2.80 – 3.00dd ( Jgem​ ~12.0, Jae​ ~2.5)(Same as above)Downfield shift; small coupling confirms equatorial geometry.
C5 (ax/eq) 2.60 – 3.00Overlapping multiplets45.0 – 47.0Often overlaps with C3 protons at ≤400 MHz[3].
C6 (ax/eq) 3.60 – 3.90Overlapping multiplets65.0 – 67.0Adjacent to oxygen, shifted downfield.
CH₂ (Benzyl) 2.70 – 2.90AB quartet or overlapping dd38.0 – 40.0HMBC correlations from these protons to C2 and Aryl-C validate the linkage[2].

Conclusion

While routine 400 MHz NMR spectrometers are sufficient for basic purity checks and initial structural screening, they fall short when tasked with the rigorous stereochemical assignment of 2-(arylmethyl)morpholine derivatives due to severe signal overlap and second-order effects. High-Field NMR (≥600 MHz) equipped with a CryoProbe is not merely a luxury for these compounds; it is an analytical necessity. By expanding chemical shift dispersion and boosting sensitivity, high-field platforms allow researchers to execute self-validating 2D NMR workflows that definitively prove conformational states, ensuring the scientific integrity required for advanced drug development.

References

  • Conformational Analysis of the Morpholine Ring: An In-depth Technical Guide - Benchchem 4

  • Multiplet shape in proton NMR of morpholines - ECHEMI 3

  • Synthesis and resolution of the novel appetite suppressant 2-benzylmorpholine, a nonstimulant isomer of phenmetrazine - Oxford Academic 1

  • Syntheses of (S,S)-Reboxetine via a Catalytic Stereospecific Rearrangement of β-Amino Alcohols - ACS Publications 2

  • 4.7: NMR Spectroscopy - Chemistry LibreTexts 5

  • High-field to Benchtop NMR Spectroscopy - Part 3 - Oxford Instruments 6

Sources

Comparative

HPLC method for determining the purity of 2-(chloromethyl)morpholine

An accurate and reproducible analytical strategy is critical when determining the purity of reactive intermediates like 2-(chloromethyl)morpholine. As a bifunctional building block widely utilized in the synthesis of mon...

Author: BenchChem Technical Support Team. Date: March 2026

An accurate and reproducible analytical strategy is critical when determining the purity of reactive intermediates like 2-(chloromethyl)morpholine. As a bifunctional building block widely utilized in the synthesis of monoamine receptor ligands[1] and complex morpholine derivatives[2], it possesses both a nucleophilic secondary amine and an electrophilic chloromethyl group. This dual reactivity often yields process-related impurities, such as di-alkylated isomers or unreacted precursors[2]. Furthermore, residual morpholine derivatives in pharmaceutical active ingredients must be strictly controlled due to the risk of forming genotoxic N-nitrosomorpholine (NMOR)[3].

This guide objectively compares High-Performance Liquid Chromatography (HPLC) methodologies against alternative techniques and provides a self-validating, step-by-step protocol for precise purity quantification.

Analytical Challenges & Method Comparison

The primary analytical challenge with 2-(chloromethyl)morpholine is its lack of a strong UV chromophore, which severely limits the sensitivity of direct UV detection. While Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for volatile compounds, the thermal lability of the chloromethyl group can lead to on-column degradation, skewing quantitative purity results[3][4].

To overcome these limitations, HPLC is the preferred technique[4]. Analysts typically choose between two primary HPLC strategies:

  • Direct HPLC-MS (Mixed-Mode) : Utilizes specialized stationary phases (e.g., Newcrom R1) to retain the polar morpholine ring without the need for derivatization, relying on mass spectrometry for detection[5].

  • Derivatization HPLC-UV : Involves reacting the secondary amine with a reagent like 1-Naphthyl isothiocyanate to introduce a robust chromophore, enabling highly sensitive UV detection[6].

Table 1: Performance Comparison of Analytical Alternatives

Analytical StrategySensitivity (LOD)SpecificityThermal Stability RiskSample Prep ComplexityIdeal Application
Direct HPLC-MS (Mixed-Mode) Moderate (~1-5 µg/mL)High (Mass-to-charge)Low (Ambient temp)Low (Dilute & Shoot)Rapid structural confirmation
Derivatization HPLC-UV High (0.1000 µg/mL)[6]Moderate (RT & UV)Low (Ambient temp)High (Derivatization)Routine QC & trace impurity analysis
GC-MS High (ppb level)[3]Very High (Fragmentation)High (Degradation risk)Low to ModerateComplex matrix profiling[3]

Experimental Protocol: Derivatization HPLC-UV Method

For routine quality control (QC) where MS is unavailable or cost-prohibitive, the derivatization HPLC-UV method provides a highly reproducible system. The following protocol is optimized for quantifying the purity of synthesized 2-(chloromethyl)morpholine.

Step-by-Step Methodology & Causality

1. Standard and Sample Preparation

  • Action : Dissolve the commercial standard and the synthesized 2-(chloromethyl)morpholine in an Acetonitrile (MeCN)/Water mixture to a final concentration of 1.0 mg/mL[7].

  • Causality : MeCN ensures complete solubilization of the polar organic molecule while remaining fully miscible with the aqueous mobile phase, preventing sample precipitation upon injection.

2. Derivatization Reaction

  • Action : Mix 1.0 mL of the sample solution with 1.0 mL of a 1-Naphthyl isothiocyanate solution (in MeCN). Vortex and incubate at room temperature for 30 minutes.

  • Causality : The secondary amine of the morpholine ring undergoes a nucleophilic addition to the isothiocyanate, yielding a stable thiourea derivative. This specific reaction introduces a conjugated aromatic system, drastically increasing UV absorbance and lowering the Limit of Detection (LOD) to approximately 0.1000 µg/mL[6].

3. Filtration

  • Action : Pass the derivatized solution through a 0.45 µm PTFE syringe filter into an HPLC auto-sampler vial[7].

  • Causality : Filtration removes any insoluble reaction byproducts or particulate matter, protecting the HPLC column frits from clogging and extending the column's lifespan.

4. Chromatographic Separation

  • Action : Inject 10 µL onto a C18 reverse-phase column (or a mixed-mode column like Newcrom R1 for enhanced retention of basic amines)[2][5]. Run a gradient mobile phase of MeCN and Water containing 0.1% Phosphoric acid (H₃PO₄).

  • Causality : The acidic modifier (H₃PO₄) protonates residual silanol groups on the stationary phase. This suppresses secondary ion-exchange interactions with any unreacted basic morpholine nitrogen, effectively eliminating peak tailing and ensuring sharp, symmetrical peaks[2][5].

5. Detection & Data Analysis

  • Action : Monitor the eluent via a UV detector at 254 nm. Calculate purity using the area normalization method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) × 100[7].

  • Causality : Area normalization provides a direct relative quantification of the main product versus synthesis-related impurities. A purity threshold of ≥97% is typically required for downstream pharmaceutical synthesis[2][7].

Workflow Visualization

Workflow N1 Crude 2-(Chloromethyl)morpholine N2 Sample Dilution & Filtration N1->N2 Solubilization N3 Derivatization Reaction N2->N3 Chromophore Addition N4 HPLC Separation (Gradient) N3->N4 Injection (10 µL) N5 UV Detection & Integration N4->N5 Elution N6 Purity Confirmation (≥97%) N5->N6 Data Analysis

Analytical workflow for derivatization and HPLC-UV purity analysis of 2-(chloromethyl)morpholine.

System Validation & Data Interpretation

A robust analytical method must be self-validating to ensure the trustworthiness of the generated data. When implementing this protocol, researchers should evaluate the following metrics:

  • Recovery Rate : Spike known concentrations (e.g., 50%, 100%, and 150% of the specification limit) into the sample matrix. An acceptable recovery rate for morpholine derivatives should range between 97.9% and 100.4%[6].

  • Precision : Multiple injections of the standard should yield a Relative Standard Deviation (RSD) of <1.0% (historically ~0.79% for derivatized morpholine)[6].

  • Linearity : Ensure the calibration curve exhibits a strong squared correlation coefficient (R² ≥ 0.9995) across the target concentration range to guarantee accurate quantification of both the main peak and trace impurities[6].

Sources

Validation

A Comparative Analysis of the Reactivity of 2-(Chloromethyl)morpholine and 2-(Bromomethyl)morpholine in Nucleophilic Substitution Reactions

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry and organic synthesis, the morpholine scaffold is a privileged structure, frequently incorporated to enhance the pha...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and organic synthesis, the morpholine scaffold is a privileged structure, frequently incorporated to enhance the pharmacological properties of drug candidates.[1][2] The functionalization of this core, often through its 2-methyl position, is a critical step in the development of novel therapeutics. This guide provides an in-depth comparison of the reactivity of two key intermediates, 2-(chloromethyl)morpholine and 2-(bromomethyl)morpholine, with a focus on their behavior in nucleophilic substitution reactions. Understanding the nuanced differences in their reactivity is paramount for optimizing reaction conditions, predicting outcomes, and ultimately accelerating the drug discovery process.

Theoretical Framework: The Decisive Role of the Leaving Group

The reactivity of 2-(halomethyl)morpholine derivatives in nucleophilic substitution reactions is predominantly governed by the nature of the halogen atom, which functions as the leaving group. The most common mechanism for primary alkyl halides, such as the ones , is the bimolecular nucleophilic substitution (SN2) reaction.[3][4] In this concerted, single-step process, a nucleophile attacks the electrophilic carbon atom, leading to the simultaneous departure of the halide ion.[5]

The rate of an SN2 reaction is directly influenced by the leaving group's ability to depart. Several key factors contribute to this:

  • Bond Strength: The carbon-halogen (C-X) bond is broken during the reaction. A weaker bond necessitates a lower activation energy, resulting in a faster reaction. The C-Br bond is inherently weaker than the C-Cl bond.[6]

  • Polarizability: A more polarizable leaving group can better stabilize the developing negative charge in the transition state. Bromide is more polarizable than chloride.[7]

  • Stability of the Halide Ion: A more stable anion is a more effective leaving group. While both chloride and bromide are stable anions, the larger size of the bromide ion allows for a more effective dispersal of the negative charge.[7][8]

Based on these fundamental principles, bromide (Br⁻) is a superior leaving group compared to chloride (Cl⁻).[9] Consequently, 2-(bromomethyl)morpholine is anticipated to be significantly more reactive than 2-(chloromethyl)morpholine in SN2 reactions.[7]

Experimental Validation: A Comparative Kinetic Study

To empirically substantiate the theoretical predictions, a comparative kinetic study can be designed to monitor the rate of reaction of both 2-(chloromethyl)morpholine and 2-(bromomethyl)morpholine with a common nucleophile under identical conditions.

A robust method for comparing the reactivity of alkyl halides involves reacting them with sodium iodide in acetone, a classic SN2 reaction known as the Finkelstein reaction.[10][11] The progress of the reaction can be monitored by the formation of a precipitate (sodium chloride or sodium bromide), as these salts are insoluble in acetone.

Materials:

  • 2-(chloromethyl)morpholine

  • 2-(bromomethyl)morpholine

  • 15% (w/v) solution of sodium iodide in anhydrous acetone

  • Anhydrous acetone for dilutions

  • Dry test tubes

  • Constant temperature water bath

Procedure:

  • Prepare equimolar solutions of 2-(chloromethyl)morpholine and 2-(bromomethyl)morpholine in anhydrous acetone.

  • In separate, dry test tubes, place equal volumes of the 15% sodium iodide in acetone solution.

  • Place the test tubes in a constant temperature water bath to ensure thermal equilibrium.

  • Simultaneously add equal volumes of the 2-(chloromethyl)morpholine and 2-(bromomethyl)morpholine solutions to their respective test tubes containing the sodium iodide solution.

  • Start a timer immediately upon addition.

  • Observe the test tubes for the formation of a precipitate. Record the time at which the first signs of turbidity or a solid precipitate appear for each reaction.

The time taken for the precipitate to appear is inversely proportional to the reaction rate. The experiment is expected to yield the following results:

CompoundTime to Precipitate Formation (seconds)Relative Reaction Rate
2-(chloromethyl)morpholine~36001
2-(bromomethyl)morpholine~6060

Note: The provided times are illustrative and will vary based on the precise concentrations and temperature.

The significantly shorter time required for the formation of a precipitate with 2-(bromomethyl)morpholine directly demonstrates its higher reactivity.[12]

Visualizing the Concepts:

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_chloro Equimolar Solution of 2-(chloromethyl)morpholine rxn_chloro Mix Chloro-Compound with NaI Solution prep_chloro->rxn_chloro prep_bromo Equimolar Solution of 2-(bromomethyl)morpholine rxn_bromo Mix Bromo-Compound with NaI Solution prep_bromo->rxn_bromo prep_nai 15% NaI in Acetone prep_nai->rxn_chloro prep_nai->rxn_bromo obs_chloro Observe Time for NaCl Precipitate rxn_chloro->obs_chloro obs_bromo Observe Time for NaBr Precipitate rxn_bromo->obs_bromo

Caption: Workflow for the comparative reactivity experiment.

Caption: The concerted S_N2 reaction mechanism.

Practical Implications in Drug Development

The differential reactivity of 2-(chloromethyl)morpholine and 2-(bromomethyl)morpholine has significant practical consequences in the synthesis of morpholine-containing drug candidates:

  • Reaction Rate and Throughput: For large-scale synthesis, the faster reaction rate of the bromo-derivative can lead to shorter reaction times, increased throughput, and potentially lower production costs.

  • Reaction Conditions: The higher reactivity of 2-(bromomethyl)morpholine may allow for the use of milder reaction conditions (e.g., lower temperatures, weaker bases), which can be advantageous for sensitive substrates and can minimize the formation of byproducts.

  • Selectivity: In molecules with multiple electrophilic sites, the choice between the chloro and bromo derivative can influence the selectivity of the nucleophilic attack. The more reactive bromo compound may react preferentially, offering a handle for chemoselective modifications.

  • Cost and Availability: While 2-(bromomethyl)morpholine is more reactive, 2-(chloromethyl)morpholine is often less expensive and more readily available commercially. The choice of starting material may therefore be a trade-off between reactivity and cost.

Conclusion

In the comparison between 2-(chloromethyl)morpholine and 2-(bromomethyl)morpholine, the bromo-derivative is unequivocally the more reactive species in SN2 reactions. This is a direct consequence of the weaker carbon-bromine bond and the superior leaving group ability of the bromide ion. This enhanced reactivity can be a significant advantage in organic synthesis, enabling faster reactions and milder conditions. However, practical considerations such as cost and the specific requirements of the synthetic route must also be taken into account when selecting the appropriate starting material for the synthesis of morpholine-containing compounds in drug discovery and development.

References

  • Chemistry LibreTexts. (2023, January 22). Reaction of Alkyl Halides with Silver Nitrate. Retrieved from [Link]

  • Chemistry Steps. (2025, November 13). Reactivity of Alkyl Halides in SN2 Reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, November 25). 11.3: Characteristics of the SN2 Reaction. Retrieved from [Link]

  • Bento, A. P., & Bickelhaupt, F. M. (2007). Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent. Chemistry - A European Journal, 13(26), 7436-7447. Retrieved from [Link]

  • Wolfson, R., Kuo, L., Holmes, L., Santino, L., & Jamieson, C. (2018, January 2). The Role and Nucleophilicity of Chloride and Bromide Nucleophiles in Both Sn1 and Sn2 Substitution Reactions with Tert-Butanol and 1-Butanol. Odinity. Retrieved from [Link]

  • Scribd. Alkyl Halides Reactivity Lab Report. Retrieved from [Link]

  • WebAssign. Lab 5 - SN2 Reactions of Alkyl Halides. Retrieved from [Link]

  • Pearson+. Which alkyl halide is more reactive in an SN2 reaction with a given.... Retrieved from [Link]

  • PraxiLabs. Reaction of Alkyl Halides Experiment. Retrieved from [Link]

  • Master Organic Chemistry. (2025, November 20). Two Types of Nucleophilic Substitution Reactions - What The Data Tells Us. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, July 5). 9.2.4: A Closer Look at the Nucleophilic Substitution Mechanism- Kinetics. Retrieved from [Link]

  • Organic Chemistry Portal. Morpholine synthesis. Retrieved from [Link]

  • ResearchGate. Synthesis of 2- and 3-trifluoromethylmorpholines: Useful building blocks for drug discovery. Retrieved from [Link]

  • Che, C., & Zhou, C. (2013). Stereoselective Synthesis of Morpholines Via Copper-Promoted Oxyamination of Alkenes. Organic letters, 15(15), 4074-4077. Retrieved from [Link]

  • Wikipedia. Nucleophilic substitution. Retrieved from [Link]

  • National Center for Biotechnology Information. (1989). Morpholine. In Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. Retrieved from [Link]

  • R-Discovery. (1976, January 1). The kinetics of the reactions of piperidine, n-butylamine, morpholine, and benzylamine with 1-fluoro- and 1-chloro-2,4-dinitrobenzenes in acetonitrile. Retrieved from [Link]

  • An updated review on morpholine derivatives with their pharmacological actions. (2022, April 13). GSC Biological and Pharmaceutical Sciences, 19(01), 229-242. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Kinetics of the Nucleophilic Substitution Reactions of Methyl 2,4-Dichloro-3,5-Dinitrobenzoate with Piperidine, Piperazine, Morpholine and Thiomorpholine in Methanol and Benzene. Retrieved from [Link]

  • Frontiers. (2023, August 10). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. Retrieved from [Link]

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Comparative

analytical validation of methods for quantifying 2-substituted morpholines

The 2-substituted morpholine ring is a privileged pharmacophore in medicinal chemistry, serving as the structural core for numerous biologically active compounds, including the antidepressant reboxetine, the appetite sup...

Author: BenchChem Technical Support Team. Date: March 2026

The 2-substituted morpholine ring is a privileged pharmacophore in medicinal chemistry, serving as the structural core for numerous biologically active compounds, including the antidepressant reboxetine, the appetite suppressant phendimetrazine, and the antiemetic aprepitant[1]. However, quantifying these polar, low-molecular-weight organic bases presents a significant analytical challenge. They often lack strong chromophores for UV detection and exhibit poor retention on traditional reversed-phase chromatography columns[2].

As analytical demands shift toward the lifecycle and Quality-by-Design (QbD) approaches outlined in the recently updated ICH Q2(R2) guidelines[3][4], laboratories must move beyond basic assays. This guide objectively compares the performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) against alternative modalities (GC-MS, UHPLC-HRMS, and HPLC-UV) and provides a self-validating methodology for the robust quantification of 2-substituted morpholines.

The Causality of Method Selection: Why LC-MS/MS Leads

When designing an Analytical Target Profile (ATP) for 2-substituted morpholines, every experimental choice must be driven by the molecule's physicochemical realities:

  • The Polarity Problem (Chromatography): 2-substituted morpholines are highly polar. On standard C18 reversed-phase columns, they elute in the void volume, leading to severe ion suppression from matrix components. Hydrophilic Interaction Liquid Chromatography (HILIC) is the causal solution, utilizing a polar stationary phase to effectively retain the morpholine ring, thereby separating it from early-eluting matrix interferents[2][5].

  • The Detection Problem (Spectroscopy): Because the morpholine ring lacks a conjugated pi-electron system, HPLC-UV methods suffer from poor sensitivity and specificity. While Gas Chromatography-Mass Spectrometry (GC-MS) offers excellent sensitivity, it often requires complex derivatization (e.g., using sodium nitrite) to improve the analyte's volatility[2]. LC-MS/MS bypasses the need for derivatization entirely, utilizing Electrospray Ionization (ESI+) to directly detect the protonated morpholine species, drastically reducing sample preparation time and the risk of artifact formation[5].

Comparative Performance Data

The following table synthesizes quantitative validation data across different analytical modalities for morpholine derivative quantification. LC-MS/MS coupled with HILIC consistently demonstrates superior sensitivity and recovery profiles without the need for chemical derivatization.

Analytical ModalitySample Preparation StrategyLimit of Detection (LOD)Limit of Quantitation (LOQ)Recovery (%)Linearity (R²)
HILIC-LC-MS/MS Acidified Methanol Extraction0.001 - 0.004 µg/g0.01 µg/g84.0 - 120.0> 0.999
UHPLC-HRMS Dispersive Micro-SPE2.0 µg/kg5.0 µg/kg78.4 - 102.7> 0.999
GC-MS (Derivatized) Liquid-Liquid Extraction + Deriv.~10.0 µg/L24.4 µg/L94.3 - 109.0> 0.990
GC-MS (Direct) Direct Extraction (Peel/Pulp)1.3 - 3.3 µg/kg5.0 µg/kg88.6 - 107.2> 0.990

Data synthesized from validated studies on morpholine residue and derivative analysis[2][6][7].

Logical Workflow for Analytical Validation

To ensure compliance with ICH Q2(R2) standards, the validation workflow must interlock sample preparation, chromatographic separation, and statistical verification into a continuous feedback loop[4].

ValidationLogic ATP Analytical Target Profile (ATP) Define Method Goals SamplePrep Sample Preparation Acidified MeOH Extraction ATP->SamplePrep LC HILIC Separation Retain Polar Morpholines SamplePrep->LC MS MS/MS Detection MRM Transitions LC->MS Val_Spec Specificity Matrix Blanks MS->Val_Spec Val_Lin Linearity & Range R² > 0.99 MS->Val_Lin Val_Acc Accuracy Spike Recovery MS->Val_Acc

Logical workflow for LC-MS/MS validation of 2-substituted morpholines.

Step-by-Step Methodology: A Self-Validating LC-MS/MS Protocol

A true analytical method must be self-validating—meaning internal controls are built directly into the protocol to instantly flag systemic errors, matrix effects, or instrument drift. Below is a field-proven, self-validating HILIC-LC-MS/MS protocol for 2-substituted morpholines[2][5].

Step 1: Isotope-Dilution Sample Preparation

Causality: Morpholine extraction is highly susceptible to matrix effects. By introducing a stable isotopically labeled internal standard (IS) before extraction, we mathematically cancel out recovery losses and ion suppression. Furthermore, using acidified methanol ensures the basic morpholine nitrogen (pKa ~8.3) remains fully protonated, maximizing solubility.

  • Weigh 1.0 g of the homogenized sample matrix into a 50 mL centrifuge tube.

  • Self-Validation Check: Spike the sample with 50 µL of a deuterated internal standard (e.g., Morpholine-d8 at 1 µg/mL).

  • Add 10 mL of acidified methanol (1% formic acid in methanol). Vortex vigorously for 1 minute[2].

  • Centrifuge at 4000 rpm for 5 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial.

Step 2: System Suitability Testing (SST) & HILIC Separation

Causality: HILIC columns require strict aqueous/organic ratios to maintain the water layer on the stationary phase. Ammonium formate buffers are used to control the pH and provide volatile ions necessary for MS detection[5][7].

  • Column: Waters ACQUITY UPLC BEH HILIC (2.1 x 100 mm, 1.7 µm) or equivalent.

  • Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start at 95% B, ramp to 50% B over 5 minutes. Flow rate: 0.4 mL/min[2].

  • Self-Validation Check (SST): Inject a mid-level calibration standard six consecutive times. The method is only valid to proceed if the Relative Standard Deviation (RSD) of the retention time is < 1.0% and the peak area RSD is < 2.0%.

Step 3: MS/MS Detection and QC Bracketing

Causality: Multiple Reaction Monitoring (MRM) isolates the specific parent ion and fragments it into unique daughter ions, providing absolute specificity even in complex matrices.

  • Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) mode.

  • Monitor the primary transition for quantitation (e.g., [M+H]+ → loss of water) and a secondary transition for structural confirmation[5].

  • Self-Validation Check (QC Bracketing): Inject a matrix blank to prove specificity (absence of interfering peaks). Run the calibration curve (0.5 to 50 ng/mL). Inject a known Quality Control (QC) sample every 10 unknown injections. If the QC sample deviates by more than ±15% from its nominal value, the run must be paused and the instrument recalibrated.

Conclusion

For the quantification of 2-substituted morpholines, HILIC-LC-MS/MS stands as the most robust and authoritative modality. By understanding the causality behind the analyte's polarity and utilizing stable isotope dilution, laboratories can deploy self-validating methods that easily exceed the stringent accuracy, precision, and specificity requirements of the ICH Q2(R2) guidelines.

References

  • - QbD Group 2. - IntuitionLabs 3. - BenchChem 4. - Foods (MDPI) 5. - Journal of Agricultural and Food Chemistry (ACS Publications) 6. - ResearchGate 7. - Beilstein Journal of Organic Chemistry

Sources

Validation

Comparative Cross-Reactivity Profiles of Morpholine-Containing Pharmacological Agents: A Guide for Drug Development Professionals

Introduction: The Morpholine Scaffold and the Imperative of Cross-Reactivity Profiling The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in a diverse array of approved therapeutics and clinic...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Morpholine Scaffold and the Imperative of Cross-Reactivity Profiling

The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in a diverse array of approved therapeutics and clinical candidates. Its favorable physicochemical properties, including metabolic stability and aqueous solubility, contribute to its prevalence. However, the introduction of any heterocyclic system, including morpholine, necessitates a thorough evaluation of off-target interactions. This guide provides a comparative analysis of the cross-reactivity profiles of prominent morpholine-containing drugs, offering insights into potential liabilities and outlining a robust experimental framework for their assessment. While the query specified "2-(chloromethyl)morpholine derivatives," it is critical to note that this compound is a reactive chemical intermediate, not a therapeutic agent. Its high reactivity would lead to non-specific covalent modification of numerous biological targets. Therefore, this guide will focus on stable, pharmacologically relevant molecules that feature the core morpholine structure.

We will dissect the cross-reactivity profiles of three distinct morpholine-containing drugs: Gefitinib , a kinase inhibitor; Reboxetine , a norepinephrine reuptake inhibitor; and Moclobemide , a reversible inhibitor of monoamine oxidase A (MAO-A). By comparing these agents, we can appreciate the diverse off-target profiles that can emerge from a common chemical scaffold and underscore the necessity of comprehensive screening.

Comparative Analysis of Cross-Reactivity Profiles

A drug's cross-reactivity profile is a critical determinant of its therapeutic window and potential for adverse effects. The following sections detail the known primary targets and significant off-target interactions for our selected morpholine-containing compounds.

Gefitinib: An EGFR Inhibitor with a Known Kinase Selectivity Profile

Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key target in non-small cell lung cancer. While highly potent against its primary target, comprehensive kinase profiling has revealed a spectrum of off-target activities.

Primary Target: Epidermal Growth Factor Receptor (EGFR)

Known Off-Target Interactions:

  • Significant Inhibition (>50% at 1 µM): Src family kinases (e.g., Lck, Lyn), Aurora-A, and others.

  • Moderate Inhibition: A variety of other kinases, which can contribute to both therapeutic efficacy and toxicity.

The off-target inhibition of Src family kinases, for example, may contribute to some of the observed side effects of Gefitinib, such as skin rash and diarrhea.

Reboxetine: A Selective Norepinephrine Reuptake Inhibitor

Reboxetine is an antidepressant that functions by selectively inhibiting the reuptake of norepinephrine from the synaptic cleft. Its cross-reactivity profile against other neurotransmitter transporters and receptors is a key aspect of its clinical pharmacology.

Primary Target: Norepinephrine Transporter (NET)

Known Off-Target Interactions:

  • Low Affinity: Serotonin Transporter (SERT), Dopamine Transporter (DAT).

  • Negligible Affinity: Muscarinic, histaminergic, and adrenergic receptors.

This high degree of selectivity for NET over other monoamine transporters and receptors is a distinguishing feature of Reboxetine and contributes to its specific side-effect profile, which is generally devoid of the anticholinergic and antihistaminergic effects seen with older antidepressants.

Moclobemide: A Reversible Inhibitor of Monoamine Oxidase A

Moclobemide is an antidepressant of the reversible inhibitor of monoamine oxidase A (RIMA) class. Its primary mechanism is the inhibition of MAO-A, an enzyme responsible for the degradation of monoamine neurotransmitters.

Primary Target: Monoamine Oxidase A (MAO-A)

Known Off-Target Interactions:

  • Weak Inhibition: Monoamine Oxidase B (MAO-B).

  • Negligible Affinity: Neurotransmitter receptors and transporters.

The selectivity of Moclobemide for MAO-A over MAO-B is a key safety feature, as it reduces the risk of the "cheese effect" (a hypertensive crisis) associated with irreversible, non-selective MAO inhibitors.

Data Summary: Comparative Cross-Reactivity

CompoundPrimary TargetKey Off-TargetsTherapeutic Class
Gefitinib EGFRSrc family kinases, Aurora-AAntineoplastic (Kinase Inhibitor)
Reboxetine NETLow affinity for SERT and DATAntidepressant (NRI)
Moclobemide MAO-AWeak inhibition of MAO-BAntidepressant (RIMA)

Experimental Protocols for Assessing Cross-Reactivity

A robust assessment of a compound's cross-reactivity profile is essential for preclinical drug development. The following are standardized protocols for key assays.

Protocol 1: Kinase Inhibitor Profiling Panel

This protocol outlines a typical workflow for screening a compound against a panel of purified kinases to determine its selectivity.

Objective: To determine the inhibitory activity of a test compound against a broad panel of protein kinases.

Materials:

  • Test compound dissolved in DMSO.

  • Purified recombinant kinases.

  • Specific peptide substrates for each kinase.

  • ATP (adenosine triphosphate).

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT).

  • Detection reagent (e.g., ADP-Glo™, Promega).

  • Microplate reader.

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

  • Assay Plate Preparation: Add the diluted compound to the wells of a microplate. Include positive controls (known inhibitor) and negative controls (DMSO vehicle).

  • Kinase Reaction: a. Add the kinase and its specific peptide substrate to the wells. b. Initiate the reaction by adding ATP. c. Incubate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Detection: a. Stop the kinase reaction according to the detection kit manufacturer's instructions. b. Add the detection reagent, which measures the amount of ADP produced (correlating with kinase activity). c. Incubate as required by the detection kit.

  • Data Acquisition: Read the luminescence or fluorescence signal using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value for each kinase.

Protocol 2: Receptor Binding Assay Panel

This protocol describes a general method for evaluating the binding affinity of a compound to a panel of G-protein coupled receptors (GPCRs), ion channels, and transporters.

Objective: To identify potential off-target binding of a test compound to a wide range of CNS and other receptors.

Materials:

  • Test compound dissolved in DMSO.

  • Cell membranes expressing the target receptors.

  • Radiolabeled ligands specific for each receptor.

  • Assay buffer specific for each receptor.

  • Scintillation fluid.

  • Microplate scintillation counter.

Procedure:

  • Compound Preparation: Prepare a fixed concentration of the test compound (e.g., 10 µM) in the appropriate assay buffer.

  • Binding Reaction: a. In a microplate, combine the cell membranes, the radiolabeled ligand, and the test compound. b. Include wells for determining total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known unlabeled ligand). c. Incubate at room temperature or 37°C for a specified time to reach equilibrium.

  • Washing: Rapidly filter the contents of each well through a filter mat to separate the bound from the unbound radioligand. Wash the filters with cold assay buffer.

  • Detection: Add scintillation fluid to each filter and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the percent inhibition of radioligand binding by the test compound.

Visualization of Experimental Workflow

G cluster_prep Compound Preparation cluster_assay Assay Execution cluster_detection Signal Detection cluster_analysis Data Analysis Compound Test Compound in DMSO SerialDilution Serial Dilution Compound->SerialDilution AssayPlate Assay Plate with Compound SerialDilution->AssayPlate AddReagents Add Kinase/Receptor & Substrate/Ligand AssayPlate->AddReagents Incubation Incubation AddReagents->Incubation AddDetectionReagent Add Detection Reagent Incubation->AddDetectionReagent ReadSignal Read Signal (Luminescence/Scintillation) AddDetectionReagent->ReadSignal CalculateInhibition Calculate % Inhibition ReadSignal->CalculateInhibition DetermineIC50 Determine IC50/Ki CalculateInhibition->DetermineIC50 FinalReport FinalReport DetermineIC50->FinalReport Final Report

Caption: A generalized workflow for in vitro cross-reactivity screening.

Conclusion

The analysis of Gefitinib, Reboxetine, and Moclobemide demonstrates that even with a shared morpholine scaffold, the cross-reactivity profiles of drugs can be remarkably different and are dictated by the overall molecular structure. This underscores the futility of predicting off-target effects based on a single substructure. A rigorous, empirical approach using broad screening panels, as outlined in this guide, is the only reliable method to de-risk a drug candidate and anticipate potential clinical liabilities. For researchers and drug development professionals, a deep understanding of a compound's cross-reactivity is not merely an academic exercise but a fundamental component of building a robust safety and efficacy case for a new therapeutic agent.

References

  • Title: EGFR-Targeted Therapeutics in Non-Small Cell Lung Cancer: A Clinical Review. Source: Cancers (Basel). URL: [Link]

  • Title: Gefitinib: a selective epidermal growth factor receptor tyrosine kinase inhibitor. Source: Expert Review of Anticancer Therapy. URL: [Link]

  • Title: Comprehensive Kinase Profiling of Gefitinib and Erlotinib Reveals New Potential Therapeutic Targets. Source: Journal of Thoracic Oncology. URL: [Link]

  • Title: Reboxetine: a critically reviewed profile of its use in the treatment of depression. Source: Journal of Psychopharmacology. URL: [Link]

  • Title: The Pharmacology of Reboxetine: A Review. Source: International Journal of Neuropsychopharmacology. URL: [Link]

  • Title: Moclobemide: a review of its pharmacological and clinical properties. Source: CNS Drug Reviews. URL: [Link]

Comparative

A Comparative Analysis of the Biological Activity of 2-(Chloromethyl)morpholine Derivatives

The morpholine ring is a privileged scaffold in medicinal chemistry, recognized for its favorable physicochemical properties that often enhance the pharmacokinetic profiles of drug candidates.[1][2] Its unique structure,...

Author: BenchChem Technical Support Team. Date: March 2026

The morpholine ring is a privileged scaffold in medicinal chemistry, recognized for its favorable physicochemical properties that often enhance the pharmacokinetic profiles of drug candidates.[1][2] Its unique structure, featuring both a basic nitrogen and an ether oxygen, allows for a balance of hydrophilicity and lipophilicity, which can improve solubility and permeability across biological membranes like the blood-brain barrier.[1][3][4] When functionalized, such as in the case of 2-(chloromethyl)morpholine, this heterocyclic core becomes a versatile building block for creating a diverse library of compounds with a wide spectrum of pharmacological activities.[5][6] The reactive chloromethyl group at the 2-position serves as a key electrophilic handle, enabling the synthesis of numerous derivatives through nucleophilic substitution reactions.

This guide provides a comparative overview of the biological activities of various 2-(chloromethyl)morpholine derivatives, with a focus on their anticancer, antimicrobial, and neuroprotective properties. We will delve into the structure-activity relationships (SAR) that govern their efficacy and present supporting experimental data to offer a clear, objective comparison for researchers and drug development professionals.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Morpholine derivatives have emerged as a promising class of anticancer agents, targeting various cancer cell lines, including those of the breast, lung, and central nervous system.[1][7] The introduction of different substituents onto the morpholine scaffold allows for the fine-tuning of their cytotoxic potency and selectivity.

A notable study involved the synthesis of novel 4-benzyl-morpholine-2-carboxylic acid N'-[2-(4-benzoyl-phenoxy)-acetyl]-hydrazide derivatives, which were evaluated for their anti-proliferative activity against murine (DLA, EAC) and human cancer cells (MCF-7 breast cancer, A549 lung cancer).[7] The structure-activity relationship analysis revealed that substituents on the benzophenone moiety were critical for activity. Specifically, compounds with a bromo group at the ortho position (Compound 8b ) or a methyl group at the para position (Compound 8f ) exhibited the most significant anti-mitogenic activity.[7]

Similarly, morpholine-substituted quinazoline derivatives have shown potent cytotoxic effects.[8] In one study, compounds AK-3 and AK-10 displayed significant activity against A549, MCF-7, and SHSY-5Y (neuroblastoma) cell lines, with IC50 values in the low micromolar range. Mechanistic studies indicated that these compounds induce cell death through apoptosis and inhibit cell proliferation during the G1 phase of the cell cycle.[8]

Table 1: Comparative Anticancer Activity of Selected Morpholine Derivatives

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
8b Benzophenone-Morpholine HybridDLA, EAC, MCF-7, A549Not specified, but highly active[7]
8f Benzophenone-Morpholine HybridDLA, EAC, MCF-7, A549Not specified, but highly active[7]
AK-3 Morpholine-QuinazolineA549 (Lung)10.38 ± 0.27[8]
MCF-7 (Breast)6.44 ± 0.29[8]
SHSY-5Y (Neuroblastoma)9.54 ± 0.15[8]
AK-10 Morpholine-QuinazolineA549 (Lung)8.55 ± 0.67[8]
MCF-7 (Breast)3.15 ± 0.23[8]
SHSY-5Y (Neuroblastoma)3.36 ± 0.29[8]
10e Morpholine-TetrahydroquinolineMDA-MB-231, MCF-7, A549Potent mTOR inhibitor[9]

The mechanism often involves the inhibition of key signaling pathways. For instance, the dual inhibition of PI3K and mTOR enzymes is a significant area of interest for developing anticancer drugs containing the morpholine scaffold.[1] The ability of these compounds to modulate such critical pathways underscores their therapeutic potential.

Caption: Workflow for Synthesis and Anticancer Screening.

Antimicrobial Activity: Combating Pathogenic Microbes

The rise of antimicrobial resistance necessitates the development of new therapeutic agents.[10] Morpholine derivatives, synthesized from precursors like 4-(2-chloroacetyl) morpholine, have demonstrated significant potential as antibacterial and antifungal agents.[11]

In one study, new derivatives were synthesized by reacting 4-(2-chloroacetyl) morpholine with substituted 2-aminobenzothiazoles and 5-substituted-2-amino-1,3,4-oxadiazoles. These compounds were then screened for their antibacterial activity. Another approach involved creating morpholine-containing Schiff bases, which also showed promising antibacterial and antifungal properties when tested using the disc diffusion method.[12][13]

A series of morpholine-based diazenyl chalcones were synthesized and evaluated for their antimicrobial potential.[14] Compound MD-6 was found to be highly active against various microbial strains, including S. typhi, E. coli, A. niger, and C. albicans, with Minimum Inhibitory Concentrations (MIC) as low as 1.95 µg/ml. Importantly, these active compounds showed low cytotoxicity against mammalian cell lines and low hemolysis, indicating a favorable safety profile.[14]

Table 2: Comparative Antimicrobial Activity of Selected Morpholine Derivatives

Compound IDDerivative ClassMicrobial StrainActivity MetricResultReference
MD-6 Diazenyl ChalconeS. typhiMIC (µg/ml)1.95 - 3.91[14]
E. coliMIC (µg/ml)1.95 - 3.91[14]
A. nigerMIC (µg/ml)1.95 - 3.91[14]
C. albicansMIC (µg/ml)1.95 - 3.91[14]
MD-9 Diazenyl ChalconeVariousMIC (µg/ml)Good Activity[14]
MD-21 Diazenyl ChalconeVariousMIC (µg/ml)Good Activity[14]
3c PhenyliminothiazoleGram-positive & Gram-negativeZone of InhibitionHighest activity in series[10]

The data suggests that hybridization of the morpholine scaffold with other pharmacologically active moieties like chalcones or thiazoles is a viable strategy for developing potent antimicrobial agents.[10][14]

Neuroprotective Effects: A Scaffold for CNS Drug Discovery

The unique physicochemical properties of the morpholine ring make it an excellent scaffold for developing drugs that target the central nervous system (CNS).[1][4] Its ability to improve blood-brain barrier permeability is a key advantage.[3][4] Morpholine derivatives are being actively investigated for the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's by targeting critical enzymes such as cholinesterases (AChE and BuChE) and monoamine oxidases (MAO-A and MAO-B).[3][15][16]

A series of novel 4-N-phenylaminoquinoline derivatives bearing a morpholine group were synthesized and evaluated as cholinesterase inhibitors.[17] Compound 11g emerged as the most potent inhibitor of both AChE and BChE, with an IC50 value of 1.94 µM for AChE, which is comparable to the standard drug galantamine. Kinetic studies revealed a mixed-type inhibition mechanism. The structure-activity relationship analysis highlighted that the length of the carbon linker between the quinoline and morpholine moieties significantly influenced inhibitory potency, with a two-methylene linker proving optimal.[17]

Other studies have focused on morpholine derivatives as inhibitors of MAO enzymes. Certain morpholine-substituted α,β-unsaturated ketones were found to be highly selective and reversible MAO-B inhibitors, with IC50 values in the nanomolar range, highlighting their potential for Parkinson's disease treatment.[3]

Table 3: Comparative Neuroprotective Activity of Selected Morpholine Derivatives

Compound IDDerivative ClassTarget EnzymeIC50 (µM)Reference
11g PhenylaminoquinolineAChE1.94 ± 0.13[17]
BChE28.37 ± 1.85[17]
11a PhenylaminoquinolineAChEComparable to Galantamine[17]
Compound 1 α,β-Unsaturated KetoneMAO-B0.14 ± 0.005[3]
Compound 2 α,β-Unsaturated KetoneMAO-B0.087 ± 0.008[3]

graph "SAR_Concept" {
layout=dot;
node [shape=box, style=rounded, fontname="Helvetica", fontsize=10];
edge [fontname="Helvetica", fontsize=9];

"Core" [label="Morpholine Scaffold\n(Privileged Structure)", fillcolor="#F1F3F4", fontcolor="#202124"]; "R1" [label="R1 Group\n(e.g., Benzophenone)", shape=ellipse, fillcolor="#E8F0FE", fontcolor="#202124"]; "R2" [label="R2 Group\n(e.g., Quinoline)", shape=ellipse, fillcolor="#E8F0FE", fontcolor="#202124"]; "R3" [label="R3 Group\n(e.g., Chalcone)", shape=ellipse, fillcolor="#E8F0FE", fontcolor="#202124"];

"Activity" [label="Biological Activity\n(Potency & Selectivity)", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Core" -> "Activity" [color="#5F6368"]; "R1" -> "Activity" [label="Modifies Activity", color="#4285F4"]; "R2" -> "Activity" [label="Modifies Activity", color="#34A853"]; "R3" -> "Activity" [label="Modifies Activity", color="#FBBC05"]; }

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safe Handling and Disposal Protocol for 2-(Chloromethyl)morpholine

As a Senior Application Scientist, I recognize that handling reactive intermediates like 2-(Chloromethyl)morpholine requires more than just following a checklist; it demands a fundamental understanding of the molecule's...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling reactive intermediates like 2-(Chloromethyl)morpholine requires more than just following a checklist; it demands a fundamental understanding of the molecule's reactivity, its environmental impact, and the causality behind every safety measure. This guide provides the mechanistic reasoning and self-validating operational protocols necessary to manage this chemical safely from the benchtop to final disposal.

Chemical Profiling & Mechanistic Hazard Assessment

2-(Chloromethyl)morpholine (often handled as a hydrochloride salt) is a highly reactive intermediate widely used in drug development and organic synthesis. Its primary hazard stems from the highly electrophilic chloromethyl group.

Mechanistic Causality of Hazards: The carbon-halogen bond in the chloromethyl group is highly susceptible to nucleophilic attack via SN1 or SN2 pathways. This makes the compound a potent alkylating agent capable of covalently modifying biological macromolecules, including DNA and proteins, which poses severe mutagenic and toxicological risks1[1]. Furthermore, because it is a halogenated organic compound, it must be strictly segregated from general organic waste. Incinerating halogenated waste under standard conditions can generate highly toxic, carcinogenic dioxins and furans. Therefore, compliance with 2[2] and the 3[3] is mandatory.

Physicochemical & Hazard Profile
Property / ClassificationDetail
Chemical Name 2-(Chloromethyl)morpholine / Hydrochloride salt
CAS Number 122894-70-6 (Free base) / 144053-97-4 (HCl salt)
Molecular Formula C₅H₁₀ClNO / C₅H₁₁Cl₂NO
Molecular Weight 135.59 g/mol / 172.05 g/mol
Hazard Class Corrosive, Toxic, Alkylating Agent
EPA Waste Category Halogenated Organic Waste (RCRA Subtitle C)
Storage Compatibility Store away from strong oxidizing agents, strong bases, and moisture.

Waste Segregation & Disposal Workflow

Proper segregation is the most critical step in laboratory waste management. The following logic tree dictates how different waste streams containing 2-(Chloromethyl)morpholine must be routed to ensure environmental compliance and personnel safety.

G Start 2-(Chloromethyl)morpholine Waste Stream Unreacted Unreacted / Pure Chemical Waste Start->Unreacted Reaction Active Reaction Mixture Start->Reaction Consumables Contaminated PPE & Consumables Start->Consumables Halogenated Halogenated Organic Waste Container Unreacted->Halogenated Direct Disposal Quench Nucleophilic Quench (e.g., Aqueous Amine/Base) Reaction->Quench Destroy Alkylating Agent SolidWaste Solid Hazardous Waste Container Consumables->SolidWaste Double Bagged Quench->Halogenated Organic Phase Aqueous Aqueous Corrosive Waste Container Quench->Aqueous Aqueous Phase

Workflow for the segregation and disposal of 2-(Chloromethyl)morpholine waste streams.

Self-Validating Operational Methodologies

To guarantee safety, standard operating procedures must be self-validating—meaning each protocol includes a built-in verification step to confirm the hazard has been mitigated before proceeding.

Protocol A: In-Lab Quenching of Active Reaction Mixtures

Causality: Active chloromethyl groups in residual reaction mixtures must be destroyed to prevent cross-reactivity in waste carboys and to protect Environmental Health and Safety (EHS) personnel from exposure to active alkylating agents4[4].

  • Transfer: Move the reaction mixture to a designated fume hood with the sash appropriately lowered to protect against splashing.

  • Quench: Slowly add a quenching agent (e.g., 1M NaOH or dilute aqueous ammonia) dropwise while stirring vigorously. The nucleophile will hydrolyze or aminate the chloromethyl group, neutralizing its alkylating potential.

  • Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC) or GC-MS. The complete disappearance of the 2-(Chloromethyl)morpholine spot/peak validates that the alkylating hazard has been successfully neutralized. Do not proceed to disposal until this is confirmed.

  • Phase Separation: Transfer the quenched mixture to a separatory funnel. Separate the aqueous and organic layers.

  • Disposal: Dispose of the organic layer in the "Halogenated Organic Waste" container and the aqueous layer in the "Aqueous Corrosive Waste" container.

Protocol B: Segregation of Unreacted Chemical Waste

Causality: Halogenated organics must never be mixed with standard flammable waste to prevent the generation of carcinogenic dioxins during incineration.

  • Identify: Locate all expired, contaminated, or unreacted 2-(Chloromethyl)morpholine (free base or HCl salt). Do not attempt to neutralize pure, unreacted bulk chemical; leave it in its original primary container.

  • Label: Label the container clearly with the full chemical name, avoiding abbreviations. Include the hazard warnings: "Toxic," "Corrosive," and "Halogenated Organic"5[5].

  • Contain: Place the sealed container in a secondary containment bin designated specifically for Halogenated Waste within your lab's Satellite Accumulation Area (SAA).

  • Self-Validation: Cross-reference the waste log with the physical container label to ensure the EPA waste code (F002 or characteristic equivalent) is accurately recorded before submitting a pickup request to EHS.

Protocol C: Emergency Spill Response & Decontamination

Causality: Sweeping dry powders or wiping liquid spills without absorbents can aerosolize the chemical, leading to the inhalation of toxic, reactive particulates6[6].

  • Evacuate & Isolate: Evacuate personnel from the immediate vicinity and ensure the area is well-ventilated.

  • PPE: Don appropriate PPE: chemical-resistant gloves (e.g., heavy-duty nitrile or neoprene), safety goggles, and a lab coat.

  • Containment:

    • For liquid spills (free base): Cover the spill with an inert, non-combustible absorbent material such as vermiculite or dry sand. Do not use combustible materials like sawdust.

    • For solid spills (HCl salt): Gently cover with damp absorbent pads to prevent dust formation, or carefully sweep using non-sparking tools.

  • Self-Validation: After removing the bulk spill, wipe the area with a damp pH-indicator swab. If the swab indicates high acidity (from residual HCl gas generation or unreacted salt), repeat the decontamination wipe with a mild sodium bicarbonate solution until a neutral pH is achieved.

  • Disposal: Transfer all contaminated absorbent and cleanup materials into a heavy-duty hazardous waste bag. Double-bag, seal, and label as "Solid Hazardous Waste - Contaminated with 2-(Chloromethyl)morpholine."

References

  • ECHEMI. "4-Benzyl-2-(chloromethyl)morpholine SDS, 40987-25-5 Safety Data Sheets.
  • Environmental Marketing Services. "Disposal of Chemicals in the Laboratory.
  • US EPA. "Frequent Questions About Managing Hazardous Waste at Academic Laboratories.
  • Legal Information Institute (LII). "40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32.
  • PubMed / NIH. "Assays for phosphotriester formation in the reaction of bacteriophage R17 with a group of alkylating agents.
  • NCBI / NIH. "APPLICATION OF THE GUIDE TO DEVELOPING STANDARD OPERATING PROCEDURES - Chemical Laboratory Safety and Security.

Sources

Handling

A Guide to Personal Protective Equipment for Handling 2-(Chloromethyl)morpholine

As a Senior Application Scientist, my primary goal is to empower fellow researchers to conduct their work safely and effectively. Handling reactive chemical intermediates like 2-(Chloromethyl)morpholine, often encountere...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, my primary goal is to empower fellow researchers to conduct their work safely and effectively. Handling reactive chemical intermediates like 2-(Chloromethyl)morpholine, often encountered as its more stable hydrochloride salt, demands a comprehensive understanding of its hazards and the implementation of rigorous safety protocols. This guide moves beyond a simple checklist, providing the rationale behind each safety recommendation to build a culture of intrinsic laboratory safety.

Hazard Assessment: Understanding the "Why"

2-(Chloromethyl)morpholine hydrochloride is a beige, powdered solid that presents multiple significant hazards.[1] A thorough understanding of these risks is the foundation of an effective PPE strategy. The material is classified as acutely toxic if swallowed and harmful in contact with skin .[2][3][4] More critically, it is designated as Category 1B for skin corrosion/irritation and Category 1 for serious eye damage , meaning it can cause severe chemical burns upon contact.[1][5][6] Furthermore, it poses a risk of causing an allergic skin reaction, or sensitization, in some individuals.[3][4]

The primary routes of exposure are ingestion, skin absorption, and inhalation of the dust.[7] Therefore, our defense-in-depth strategy must prevent the chemical from coming into contact with skin and eyes, and block its entry into the respiratory and gastrointestinal tracts.

Core Personal Protective Equipment (PPE) Requirements

The selection of PPE is not arbitrary; it is a direct response to the identified hazards. All handling of 2-(Chloromethyl)morpholine must be conducted within a certified chemical fume hood to contain dust and potential vapors. The following table outlines the minimum required PPE.

Protection TypeSpecific RecommendationsRationale & Citations
Hand Protection Double-gloving with powder-free nitrile gloves.[8] The outer glove should have a long cuff that extends over the sleeve of the lab coat.Nitrile provides excellent chemical resistance. Double-gloving is a critical best practice that protects against undetected micro-tears and allows for the safe removal of a contaminated outer layer without compromising the inner barrier.[8]
Eye & Face Protection Wear tightly fitting chemical safety goggles and a full-face shield.[9]Due to its severe corrosivity and potential for causing irreversible eye damage, standard safety glasses are insufficient.[3] Goggles provide a seal against dust, while a face shield offers a secondary barrier against splashes during solution preparation or spill cleanup.[6][10]
Body Protection A non-permeable, long-sleeved lab coat with tight-fitting cuffs. For larger quantities or high-risk operations, a chemical-resistant apron is recommended.[9][11]This prevents contact with the skin, which can cause severe chemical burns and harmful systemic effects upon absorption.[3] The front of the gown should be fully closed to provide a continuous barrier.[8]
Respiratory Protection A NIOSH-approved N95 respirator is required when weighing or transferring the solid material where dust generation is possible.[10][11]Surgical masks offer no protection from chemical dust.[8][11] An N95 or higher-rated respirator is essential to prevent inhalation of fine particles, which can cause irritation to the throat and lungs.[3] All respirator use requires prior fit-testing and training.[8]
Foot Protection Closed-toe shoes made of a non-porous material. Disposable shoe covers should be worn if there is a significant risk of spills.[10]This protects the feet from potential spills. Porous shoes (e.g., mesh athletic shoes) can absorb and trap chemicals against the skin, prolonging exposure.

Safe Handling Workflow: A Step-by-Step Protocol

Adherence to a strict, logical workflow minimizes the risk of exposure and contamination. The following diagram and protocol outline the essential steps for safely handling 2-(Chloromethyl)morpholine.

G cluster_prep Phase 1: Preparation cluster_handling Phase 2: Chemical Handling (Inside Fume Hood) cluster_cleanup Phase 3: Decontamination & Disposal A 1. Risk Assessment Review SDS & Procedures B 2. Assemble Materials Chemical, Glassware, Waste Container A->B C 3. Verify Fume Hood Check Airflow & Sash Height B->C D 4. Don PPE (Gloves, Gown, Goggles, Shield, Respirator) C->D E 5. Weigh/Transfer Solid Minimize Dust Generation D->E F 6. Perform Reaction/Procedure E->F G 7. Securely Close Container F->G H 8. Decontaminate Surfaces Wipe Down Work Area G->H I 9. Doff PPE (Carefully) Outer Gloves -> Gown -> Inner Gloves H->I J 10. Segregate Waste Dispose of PPE & Chemical Waste I->J K 11. Wash Hands Thoroughly J->K

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